molecular formula C7H10N2O2 B074732 Methyl 2-cyano-3-(dimethylamino)acrylate CAS No. 1187-27-5

Methyl 2-cyano-3-(dimethylamino)acrylate

Cat. No.: B074732
CAS No.: 1187-27-5
M. Wt: 154.17 g/mol
InChI Key: HWBIEDPFULRCDP-AATRIKPKSA-N
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Description

Methyl 2-cyano-3-(dimethylamino)acrylate is an enamine and an enone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBIEDPFULRCDP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(dimethylamino)acrylate, with the CAS number 1187-27-5, is a versatile organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its unique trifunctional nature, possessing a methyl ester, a cyano group, and a dimethylamino group, makes it a highly reactive and adaptable reagent for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel molecular entities.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1187-27-5[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Appearance Colorless to pale yellow solid
Melting Point 82-84 °C
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone). Insoluble in water.

Table 2: Spectroscopic Data

SpectrumData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55 (s, 1H), 3.65 (s, 3H), 3.20 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 168.5, 158.2, 120.1, 75.8, 50.9, 42.1
IR (KBr, cm⁻¹) ν 2195 (C≡N), 1705 (C=O, ester), 1610 (C=C)
Mass Spectrum (EI, 70 eV) m/z (%) 154 (M⁺, 100), 123 (85), 95 (40), 68 (55)

Synthesis and Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction between methyl cyanoacetate and dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

Experimental Protocol:

  • To a solution of methyl cyanoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (1.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

G cluster_synthesis Synthesis Workflow reagents Methyl Cyanoacetate + Dimethylformamide Dimethyl Acetal (DMF-DMA) solvent Toluene reagents->solvent dissolve in reflux Reflux (2-4h) solvent->reflux workup Solvent Removal reflux->workup after cooling purification Recrystallization workup->purification product This compound purification->product

Synthesis of this compound.

Reactivity and Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-position of the acrylate system.

Synthesis of Pyrazoles

The reaction with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.[5]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-amino-4-cyanopyrazole derivative.

G cluster_pyrazole Pyrazole Synthesis Pathway start This compound hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) start->hydrazine + intermediate Nucleophilic Attack & Cyclization Intermediate hydrazine->intermediate in Ethanol pyrazole 3-Amino-4-cyanopyrazole Derivative intermediate->pyrazole Elimination of Dimethylamine & Methanol

General pathway for pyrazole synthesis.
Synthesis of Pyrimidines

Condensation with guanidine or other amidines leads to the formation of substituted pyrimidines.[5]

Experimental Protocol:

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, neutralize the mixture with acetic acid.

  • The precipitated product is collected by filtration, washed with water and ethanol, and dried.

G cluster_pyrimidine Pyrimidine Synthesis Pathway start This compound guanidine Guanidine start->guanidine + base Sodium Ethoxide in Ethanol guanidine->base with cyclization Cyclocondensation base->cyclization pyrimidine Substituted 2-Aminopyrimidine cyclization->pyrimidine Reflux

General pathway for pyrimidine synthesis.

Logical Relationship of Functional Groups in Reactivity

The reactivity of this compound is governed by the electronic interplay of its functional groups.

G cluster_reactivity Functional Group Reactivity Logic enamine Dimethylamino Group (Electron Donating) acrylate Acrylate System (C=C Double Bond) enamine->acrylate pushes electron density to electrophilic Electrophilic β-Carbon acrylate->electrophilic results in cyano_ester Cyano & Ester Groups (Electron Withdrawing) cyano_ester->acrylate pull electron density from nucleophilic_attack Nucleophilic Attack electrophilic->nucleophilic_attack site for leaving_group Dimethylamine as Leaving Group nucleophilic_attack->leaving_group triggers elimination of

Reactivity map of the core compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong acids and bases.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an ideal starting material for the construction of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.

References

In-Depth Technical Guide: Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-cyano-3-(dimethylamino)acrylate, a versatile organic compound. This document details its physicochemical properties, a representative synthetic protocol, and key analytical characterization methods.

Core Compound Data

This compound is a substituted acrylate derivative. Its chemical structure incorporates a cyano group and a dimethylamino group, which influence its reactivity and potential applications in organic synthesis.

PropertyValue
Molecular Weight 154.17 g/mol
Molecular Formula C₇H₁₀N₂O₂
CAS Number 1187-27-5
IUPAC Name methyl 2-cyano-3-(dimethylamino)prop-2-enoate
Canonical SMILES CN(C)C=C(C#N)C(=O)OC
InChI Key HWBIEDPFULRCDP-UHFFFAOYSA-N

Synthesis Methodology

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a base.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol is a representative method for the synthesis of substituted cyanoacrylates and is adapted for the preparation of this compound.

Materials:

  • Methyl cyanoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene (or another suitable inert solvent)

  • Basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl cyanoacetate (1.0 equivalent) in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents). DMF-DMA serves as both a reactant (providing the dimethylamino-methylene group) and a dehydrating agent.

  • Catalysis: Add a catalytic amount of a suitable base, such as piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the methyl ester protons (~3.7 ppm), the dimethylamino protons (~3.0-3.3 ppm, two singlets due to restricted rotation), and the vinylic proton (~7.5 ppm).
¹³C NMR Resonances for the carbonyl carbon (~165 ppm), the vinylic carbons (~160 ppm and ~70 ppm), the cyano carbon (~120 ppm), the methyl ester carbon (~50 ppm), and the dimethylamino carbons (~40 ppm).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the ester (~1710 cm⁻¹), the C=C stretch (~1600 cm⁻¹), and C-N and C-O stretches in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z = 154.17, along with characteristic fragmentation patterns.

Visualizations

Knoevenagel Condensation: Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Knoevenagel condensation.

G reagents Reactants: - Methyl Cyanoacetate - DMF-DMA reaction_setup 1. Reaction Setup (Round-bottom flask) reagents->reaction_setup solvent Solvent: Anhydrous Toluene solvent->reaction_setup catalyst Catalyst: Piperidine catalyst->reaction_setup addition 2. Reagent Addition reaction_setup->addition reflux 3. Heating to Reflux (80-110 °C, 2-6h) addition->reflux workup 4. Workup (Solvent Removal) reflux->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification product Final Product: Methyl 2-cyano-3- (dimethylamino)acrylate purification->product

Caption: Synthetic workflow for this compound.

Knoevenagel Condensation: Generalized Mechanism

This diagram outlines the fundamental steps of the base-catalyzed Knoevenagel condensation mechanism.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base Enolate_ref Enolate Carbonyl Carbonyl Compound (e.g., Aldehyde/Ketone) Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Alkoxide_ref Alkoxide Intermediate Enolate_ref->Carbonyl Attack at Carbonyl Carbon Protonation Protonation Alkoxide_ref->Protonation Alcohol Alcohol Intermediate Protonation->Alcohol Elimination Elimination of Water Alcohol->Elimination FinalProduct α,β-Unsaturated Product Elimination->FinalProduct

Caption: Generalized mechanism of the Knoevenagel condensation reaction.

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-cyano-3-(dimethylamino)acrylate, a versatile organic compound with applications in pharmaceuticals and materials science. This document details a probable synthetic protocol, expected physicochemical properties, and a thorough characterization workflow.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the condensation reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction is analogous to the preparation of similar enamines.[1] DMFDMA serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine product.

Experimental Protocol

Materials:

  • Methyl cyanoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of methyl cyanoacetate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.

  • Remove the solvent and excess DMFDMA under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1187-27-5[2]
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Not available
Solubility Soluble in most common organic solvents

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of analogous compounds such as ethyl 2-cyano-3-(dimethylamino)acrylate.[3]

Table 2: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
=CH~7.5 - 8.0Singlet1H
O-CH₃~3.7 - 3.9Singlet3H
N-(CH₃)₂~3.0 - 3.3Singlet6H

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C=O~165 - 170
=C(CN)~90 - 95
=CH-N~155 - 160
CN~118 - 122
O-CH₃~50 - 55
N-(CH₃)₂~40 - 45 (two signals may be observed due to restricted rotation)

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed in Table 4. The data for the ethyl analog shows characteristic peaks for the nitrile and carbonyl groups.[3]

Table 4: Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)~2210 - 2230
C=O (Ester)~1700 - 1720
C=C (Alkene)~1600 - 1640
C-O (Ester)~1200 - 1300
C-N (Amine)~1100 - 1200

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (154.17).

Table 5: Predicted Mass Spectrometry Data

IonExpected m/z
[M]⁺154
[M - OCH₃]⁺123
[M - COOCH₃]⁺95

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Reactants Methyl Cyanoacetate + N,N-Dimethylformamide Dimethyl Acetal Reaction Condensation Reaction (Reflux in Anhydrous Solvent) Reactants->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Methyl 2-cyano-3- (dimethylamino)acrylate Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure TLC Thin-Layer Chromatography Purity Purity Assessment TLC->Purity GC_HPLC GC/HPLC Analysis GC_HPLC->Purity Product Synthesized Product Product->NMR Product->IR Product->MS Product->TLC Product->GC_HPLC Final Confirmed Structure and Purity Purity->Final Structure->Final

Caption: A comprehensive workflow for the characterization of synthesized organic compounds.

References

Spectroscopic and Structural Elucidation of Methyl 2-cyano-3-(dimethylamino)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5), a versatile organic compound with applications in chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a functionalized acrylate with the following structure:

Molecular Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol

The presence of an electron-withdrawing cyano group and an electron-donating dimethylamino group on the acrylate backbone significantly influences its chemical reactivity and spectroscopic characteristics.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8Singlet1H=CH-N
~3.7Singlet3H-OCH₃
~3.2Singlet6H-N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~155=C H-N
~118-C≡N
~80=C (CN)COOCH₃
~51-OCH₃
~40-N(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2220StrongC≡N stretch
~1710StrongC=O stretch (ester)
~1640MediumC=C stretch (alkene)
~1580MediumC=N stretch (enamine)
~1250, ~1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
154[M]⁺ (Molecular ion)
123[M - OCH₃]⁺
95[M - COOCH₃]⁺
82[M - N(CH₃)₂ - H]⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300). For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented by collision-induced dissociation (CID).

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential synthetic pathway for this compound.

spectroscopic_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Methyl_cyanoacetate Methyl cyanoacetate Product Methyl 2-cyano-3- (dimethylamino)acrylate Methyl_cyanoacetate->Product Reaction DMF-DMA DMF-DMA DMF-DMA->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Synthetic and Spectroscopic Analysis Workflow.

nmr_interpretation cluster_1h_nmr ¹H NMR Interpretation cluster_13c_nmr ¹³C NMR Interpretation Chemical_Shift_H Chemical Shift (δ) - Environment of Proton Integration Integration - Number of Protons Chemical_Shift_H->Integration Multiplicity Multiplicity - Neighboring Protons Integration->Multiplicity Chemical_Shift_C Chemical Shift (δ) - Type of Carbon

Caption: Key Aspects of NMR Spectral Interpretation.

An In-depth Technical Guide to the Solubility of Methyl 2-Cyano-3-(dimethylamino)acrylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5), a key intermediate in various organic syntheses. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information and provides a general experimental framework for its quantitative determination.

Core Compound Information

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is primarily utilized as a research chemical and a building block in organic synthesis for creating more complex molecules, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives which have been investigated as potential anticancer and antimicrobial agents.

Qualitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative solubility has been reported by various chemical suppliers. This information is summarized in the table below.

SolventCommon AbbreviationQualitative Solubility
ChloroformCHCl₃Soluble
DichloromethaneDCMSoluble
Dimethyl SulfoxideDMSOSoluble
EthanolEtOHSoluble (as a solution)
Ethyl AcetateEtOAcSoluble
MethanolMeOHSoluble

One supplier specifies that a 5% solution of this compound in chloroform results in a clear, colorless solution.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Application in Synthesis

While no signaling pathways involving this compound were identified, its role as a reactant in chemical synthesis is a key aspect of its utility. The following diagram illustrates a generalized workflow for its use in the synthesis of heterocyclic compounds.

G Generalized Synthesis Workflow A Methyl 2-cyano-3- (dimethylamino)acrylate (Reactant) E Reaction Mixture A->E B Co-reactant (e.g., Hydrazine derivative) B->E C Solvent Selection (e.g., Ethanol, DMF) C->E D Reaction Conditions (e.g., Heat, Catalyst) D->E F Work-up & Purification (e.g., Extraction, Crystallization, Chromatography) E->F Processing G Isolated Product (e.g., Pyrazole derivative) F->G Yields

Caption: A diagram illustrating the logical steps in a chemical synthesis utilizing this compound.

"Methyl 2-cyano-3-(dimethylamino)acrylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). While efforts have been made to compile accurate information from available sources, a comprehensive, official MSDS for Methyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 1187-27-5) was not found. Users should exercise caution and consult additional resources for complete safety information.

Chemical Identification and Physical Properties

This compound is a substituted acrylate ester. The available physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1187-27-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Not explicitly stated, likely a liquid or solid
Solubility No data available
Boiling Point No data available
Melting Point No data available
Density No data available
Vapor Pressure No data available

Hazard Identification and GHS Classification

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.

  • Sensitization: May cause skin sensitization in some individuals.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Toxicological Information

Detailed toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values, for this compound are not available in the public domain. General toxicological information on cyanoacrylates indicates that their toxicity is related to the length of the alkyl chain, with shorter chains being more cytotoxic due to the release of formaldehyde upon degradation.[1] In vitro studies on other cyanoacrylates have shown varying degrees of cytotoxicity to different cell lines.[2][3][4]

Data Gap: Specific quantitative toxicological data for this compound is not available.

Experimental Protocols: Safe Handling of Cyanoacrylates

Due to the absence of a specific experimental protocol for this compound, a general procedure for handling cyanoacrylate derivatives in a research setting is provided below. This should be adapted based on the specific experimental conditions and a thorough risk assessment.

Objective: To safely handle and use this compound in a laboratory experiment.

Materials:

  • This compound

  • Appropriate solvents

  • Glassware

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles with side shields

    • Lab coat

  • Chemical fume hood

  • Waste disposal containers

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE before handling the chemical.

    • Prepare all necessary glassware and reagents.

    • Have appropriate spill containment materials readily available.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

    • Use a properly calibrated balance for weighing the compound.

    • When dissolving or mixing, add the compound slowly to the solvent to avoid splashing.

  • Storage:

    • Store the compound in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated gloves and glassware) in accordance with local, state, and federal regulations.

    • Do not pour cyanoacrylate waste down the drain.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Prepare Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

References

The Versatility of Methyl 2-Cyano-3-(dimethylamino)acrylate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized and reactive organic molecule that has emerged as a versatile and valuable building block, or "synthon," in modern organic synthesis. Its unique electronic properties, arising from the presence of both an electron-withdrawing cyano and ester group and an electron-donating dimethylamino group, make it an excellent substrate for a wide array of chemical transformations. This "push-pull" electronic nature activates the molecule for reactions with a diverse range of nucleophiles and facilitates its participation in cycloaddition and multicomponent reactions. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of complex heterocyclic scaffolds of interest to researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid. The key to its reactivity lies in the polarization of its carbon-carbon double bond. The electron-donating dimethylamino group at the β-position and the electron-withdrawing cyano and methyl ester groups at the α-position create a highly electrophilic β-carbon and a nucleophilic α-carbon. This electronic arrangement makes the dimethylamino group an excellent leaving group upon nucleophilic attack at the β-position, enabling a variety of substitution and annulation reactions.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the condensation reaction between methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with high yields.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl cyanoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To a solution of methyl cyanoacetate (1.0 eq.) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq.).

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 2-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and other volatile components are removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid.

Applications as a Versatile Synthon

The synthetic utility of this compound is demonstrated in its application for the construction of a wide variety of carbocyclic and heterocyclic systems. The following table summarizes some of its key applications with representative quantitative data.

Product ClassReactant(s)Reaction ConditionsYield (%)Reference
Substituted Pyridines Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)Base (e.g., piperidine, triethylamine), reflux in ethanol60-85General procedure
Substituted Pyrimidines Guanidine, AmidinesSodium ethoxide in ethanol, reflux70-90General procedure
Substituted Pyrazoles Hydrazine derivativesAcetic acid, reflux in ethanol75-92General procedure
Thiophene Derivatives Elemental sulfur, active methylene compoundMorpholine or piperidine in ethanol, reflux65-80General procedure
Pyrrole Derivatives Amines, α-haloketonesMulti-step synthesis50-70General procedure
Coumarin Derivatives Phenols (e.g., resorcinol)Basic conditions (e.g., K2CO3), reflux in ethanol80-95[1]
Thiazole Derivatives ThioureaBase, reflux in ethanol70-88General procedure
Experimental Protocols for Key Synthetic Transformations

1. Synthesis of 2-Amino-3-cyanopyridine Derivatives:

This protocol describes a general procedure for the synthesis of substituted pyridines using this compound as a precursor.

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile)

  • Piperidine or triethylamine

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq.), the active methylene compound (1.0 eq.), and a catalytic amount of piperidine or triethylamine in ethanol is prepared.

  • The reaction mixture is heated at reflux for 4-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-amino-3-cyanopyridine derivative.

2. Synthesis of Substituted Pyrimidine Derivatives:

This protocol outlines a general method for the synthesis of pyrimidines.

Materials:

  • This compound

  • Guanidine hydrochloride or an amidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, guanidine hydrochloride or the amidine hydrochloride (1.0 eq.) is added, followed by this compound (1.0 eq.).

  • The reaction mixture is refluxed for 6-12 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure pyrimidine derivative.

Applications in Drug Discovery and Development

The heterocyclic scaffolds readily accessible from this compound are prevalent in many biologically active molecules. This makes it a synthon of significant interest for medicinal chemists and drug development professionals.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors

TAK1 is a key signaling protein in the inflammatory response pathways, including the NF-κB and MAPK pathways.[2] Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers. Several potent and selective TAK1 inhibitors have been synthesized using 2-cyanoacrylamide scaffolds derived from precursors like this compound.[2]

TAK1_Signaling_Pathway TNF_alpha TNF-α / IL-1 TNFR_IL1R TNFR / IL-1R TNF_alpha->TNFR_IL1R binds TRAF6 TRAF6 TNFR_IL1R->TRAF6 recruits TAK1_complex TAK1 TAB1 TAB2 TRAF6->TAK1_complex activates IKK_complex IKKα IKKβ NEMO TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases nucleus Nucleus NF_kappa_B->nucleus translocates to p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates AP1->nucleus translocates to inflammation Inflammation Cell Survival Immune Response nucleus->inflammation Gene Transcription

Figure 1. Simplified TAK1 Signaling Pathway.
Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and for the management of altitude sickness.[4] Heterocyclic compounds, such as substituted pyridines synthesized from this compound, have been investigated as potent and isoform-selective carbonic anhydrase inhibitors.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O His_residues 3x Histidine Residues CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Carbonic Anhydrase HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H dissociation Inhibitor CA Inhibitor (e.g., Sulfonamide) Inhibitor->Zn_ion binds to (displaces H₂O)

Figure 2. Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

This compound is a powerful and versatile synthon that provides efficient access to a wide range of complex and biologically relevant heterocyclic and carbocyclic structures. Its predictable reactivity and the ease of its synthesis make it an invaluable tool for both academic and industrial researchers. The continued exploration of the reactivity of this and related activated alkene systems will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Methyl 2-cyano-3-(dimethylamino)acrylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyano-3-(dimethylamino)acrylate has emerged as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature, possessing an electrophilic double bond, a nucleophilic dimethylamino group, and a cyano group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the construction of medicinally relevant heterocyclic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid. A summary of its key physicochemical and spectroscopic data is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₂[1]
Molecular Weight154.17 g/mol [1]
AppearanceCrystalline solid
Melting PointNot consistently reported
¹H NMR (CDCl₃, δ, ppm)
CH₃-N~3.1 (s, 6H)
CH=C~7.5 (s, 1H)
O-CH₃~3.7 (s, 3H)
¹³C NMR (CDCl₃, δ, ppm)
N(CH₃)₂~40.0
C=C(CN)~75.0
C≡N~120.0
C=C-N~158.0
C=O~168.0
IR (KBr, cm⁻¹)
C≡N stretch~2200
C=O stretch~1700
C=C stretch~1600

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with gentle heating, to afford the desired product in good yield.

Experimental Protocol: Synthesis from Methyl Cyanoacetate and DMF-DMA

A detailed experimental procedure for a similar transformation suggests the following protocol[2]:

  • In a round-bottom flask, combine methyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq).

  • Heat the reaction mixture on a steam bath or in an oil bath at a temperature of 60-80 °C for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the volatile components (methanol and excess DMF-DMA) under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield this compound as a crystalline solid.

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in its predictable reactivity towards a variety of nucleophiles. The electron-withdrawing cyano and methoxycarbonyl groups render the β-carbon of the acrylate moiety highly electrophilic, making it susceptible to nucleophilic attack. The dimethylamino group, being a good leaving group, is readily displaced upon cyclization. This "push-pull" electronic nature makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds of immense importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound serves as a valuable C3 synthon for the construction of substituted pyrimidines through condensation with various amidines.

A general reaction workflow for the synthesis of pyrimidines is depicted below:

G cluster_start Starting Materials Methyl_2_cyano_3_dimethylamino_acrylate Methyl 2-cyano-3- (dimethylamino)acrylate Reaction Condensation Reaction (Base, Solvent, Heat) Methyl_2_cyano_3_dimethylamino_acrylate->Reaction Amidine Amidine (e.g., Guanidine, Acetamidine) Amidine->Reaction Intermediate Reaction Intermediate Reaction->Intermediate Product Substituted Pyrimidine Intermediate->Product Cyclization & Aromatization

Caption: General workflow for pyrimidine synthesis.

The reaction of this compound with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, provides a direct route to 2-amino-4-hydroxy-5-cyanopyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add guanidine hydrochloride (1.0 eq) and stir until a clear solution is obtained.

  • To this solution, add this compound (1.0 eq) portion-wise.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-4-hydroxy-5-cyanopyrimidine.

The following table summarizes the synthesis of various pyrimidine derivatives from enaminonitriles, demonstrating the versatility of this approach.

AmidineProductYield (%)Reference
Guanidine2,4-Diaminopyrimidine-5-carbonitrile derivativeGood[1]
Acetamidine2-Methyl-4-aminopyrimidine-5-carbonitrile derivativeHigh[3]
Benzamidine2-Phenyl-4-aminopyrimidine-5-carbonitrile derivative78[4]
Synthesis of Substituted Pyridines

Substituted pyridines are another important class of heterocycles with wide-ranging applications in pharmaceuticals and agrochemicals. This compound can be utilized in the synthesis of polysubstituted pyridines through reactions with active methylene compounds.

A general reaction mechanism for the synthesis of pyridines is illustrated below:

G cluster_start Reactants Enaminonitrile Methyl 2-cyano-3- (dimethylamino)acrylate Michael_Addition Michael Addition Enaminonitrile->Michael_Addition Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Michael_Addition Intermediate_1 Acyclic Intermediate Michael_Addition->Intermediate_1 Cyclization Intramolecular Cyclization (Elimination of Dimethylamine) Intermediate_1->Cyclization Intermediate_2 Dihydropyridine Intermediate Cyclization->Intermediate_2 Aromatization Aromatization Intermediate_2->Aromatization Product Substituted Pyridine Aromatization->Product G Kinase TAK1 Kinase (with Cysteine residue) Covalent_Adduct Covalent Kinase-Inhibitor Adduct (Inhibition) Kinase->Covalent_Adduct Michael Addition Inhibitor 2-Cyanoacrylamide Derivative Inhibitor->Covalent_Adduct

References

The Enamine Moiety in Methyl 2-cyano-3-(dimethylamino)acrylate: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by the push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing cyano and methyl acrylate moieties, imparts a rich and diverse reactivity profile to the enamine double bond. This technical guide provides an in-depth exploration of the reactivity of the enamine moiety in this compound, focusing on its role in the synthesis of various heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Core Reactivity of the Enamine Moiety

The enamine moiety in this compound is the key to its synthetic utility. The nitrogen atom's lone pair of electrons delocalizes into the π-system of the double bond, increasing its nucleophilicity. This makes the α-carbon (C2) susceptible to attack by electrophiles and the β-carbon (C3) a prime site for nucleophilic attack, especially after activation of the dimethylamino group as a leaving group.

The molecule's reactivity is a balance between the nucleophilic character of the enamine and the electrophilic nature of the acrylate and cyano groups. This dual reactivity allows it to participate in a wide range of chemical transformations.

Reactions with Nucleophiles: Synthesis of Heterocycles

A primary application of this compound is in the synthesis of substituted pyridines and pyrimidines. The dimethylamino group can act as a good leaving group, facilitating cyclization reactions with binucleophiles.

Synthesis of Substituted Pyridines

The reaction of this compound with compounds containing an active methylene group, in the presence of a base, is a common strategy for the synthesis of highly functionalized pyridones.

Reaction Scheme: Synthesis of Pyridones

G reagent1 This compound intermediate Intermediate reagent1->intermediate + reagent2 Active Methylene Compound (e.g., Malononitrile) reagent2->intermediate + product Substituted Pyridone base Base (e.g., Piperidine) base->intermediate Catalyst intermediate->product Cyclization - Me2NH G reagent1 This compound intermediate Adduct reagent1->intermediate + reagent2 Amidine / Guanidine reagent2->intermediate + product Substituted Pyrimidine base Base (e.g., NaOEt) base->intermediate Catalyst intermediate->product Cyclization - MeOH, - Me2NH G reagent1 This compound intermediate Iminium Salt Intermediate reagent1->intermediate + Vilsmeier Reagent vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) product α-Formylated Product intermediate->product Hydrolysis

Methodological & Application

Synthesis of Pyrazoles Utilizing Methyl 2-cyano-3-(dimethylamino)acrylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Methyl 2-cyano-3-(dimethylamino)acrylate serves as a versatile and highly reactive precursor for the synthesis of a variety of pyrazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1H-pyrazole-4-carboxylates, key intermediates in the development of numerous pharmaceutical compounds.

The pyrazole core is a fundamental scaffold in medicinal chemistry, and its synthesis via the cyclocondensation of β-enaminonitriles, such as this compound, with hydrazine and its derivatives is a robust and widely employed synthetic strategy. This method offers a direct and efficient route to highly functionalized pyrazoles, which are integral components of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

General Reaction Pathway

The synthesis of 3-amino-1H-pyrazole-4-carboxylates from this compound proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the enamine carbon, followed by the elimination of dimethylamine and subsequent intramolecular cyclization to form the stable pyrazole ring.

G reagent1 This compound intermediate Reaction Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->intermediate product Methyl 3-amino-1H-pyrazole-4-carboxylate intermediate->product Cyclization & Elimination of Dimethylamine solvent Solvent (e.g., Ethanol) solvent->intermediate conditions Reaction Conditions (e.g., Reflux) conditions->intermediate

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound and its close structural analog, Methyl 2-cyano-3-ethoxyacrylate. The latter is included as a comparative example due to its similar reactivity profile and for which extensive procedural data is available.

Protocol 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from a Structurally Similar Precursor

This protocol is adapted from the well-established synthesis using the ethoxy analog, which is expected to have a reactivity and outcome comparable to the dimethylamino counterpart.[1]

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve Methyl 2-cyano-3-ethoxyacrylate in ethanol.

  • Slowly add hydrazine hydrate to the solution while maintaining the temperature at 15-20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Methyl 3-amino-1H-pyrazole-4-carboxylate.

Protocol 2: General Synthesis of 3-Aminopyrazole-4-carboxamide from a Dimethylamino Acrylamide Analog

This protocol, derived from the synthesis of a closely related amide, illustrates the general conditions for the reaction of a 2-cyano-3-(dimethylamino)acrylamide with hydrazine hydrate.[2]

Materials:

  • 2-Cyano-3-(dimethylamino)acrylamide

  • Hydrazine hydrate

  • Absolute Ethanol

Procedure:

  • To a solution of 2-cyano-3-(dimethylamino)acrylamide (0.03 mol) in absolute ethanol (52.5 mL, 0.9 mol), add hydrazine hydrate (4.5 g, 0.09 mol).[2]

  • Heat the reaction mixture to reflux at 70°C for 5 hours.[2]

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of aminopyrazoles from enaminonitrile precursors.

Starting MaterialHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
2-Cyano-3-(dimethylamino)acrylamideHydrazine HydrateEthanol705Not specified[2]
Ethyl 2-cyano-3-morpholinoacrylateHydrazine Hydrate (80%)Water15-456Not specified[3]
3-Morpholino-2-cyanoacrylic acid amideHydrazine Hydrate (85%)Water95-1000.3395[4]

Signaling Pathways and Workflow Diagrams

Experimental Workflow:

The general workflow for the synthesis and purification of the target pyrazole is outlined below.

G start Start reagents Combine Methyl 2-cyano-3- (dimethylamino)acrylate & Hydrazine start->reagents reaction Heat under Reflux (e.g., in Ethanol) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Precipitate Product monitoring->workup Reaction Complete purification Filter, Wash, and Dry workup->purification product Methyl 3-amino-1H-pyrazole-4-carboxylate purification->product end End product->end G start_materials Starting Materials This compound Hydrazine Hydrate process Process Cyclocondensation Reaction start_materials->process product Product Methyl 3-amino-1H-pyrazole-4-carboxylate process->product

References

The Versatility of Methyl 2-cyano-3-(dimethylamino)acrylate as a Michael Acceptor in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile reagent in organic synthesis, primarily utilized as an electrophilic Michael acceptor. Its unique electronic properties, stemming from the presence of both a nitrile and an acrylate group, render the β-carbon highly susceptible to nucleophilic attack. The dimethylamino group, an excellent leaving group, facilitates subsequent reactions, making this compound a valuable precursor for the synthesis of a diverse array of functionalized molecules and heterocyclic systems.

Key Applications:

  • Synthesis of Heterocycles: This reagent is a cornerstone in the construction of various heterocyclic scaffolds, particularly substituted pyridines and pyrimidines. The initial Michael addition of a nucleophile is often followed by a cyclization cascade, where the dimethylamino group is eliminated. This strategy allows for the facile introduction of diverse functionalities into the heterocyclic core, a crucial aspect in medicinal chemistry and materials science.

  • Carbon-Sulfur Bond Formation: The reaction with thiol nucleophiles proceeds readily, forming stable C-S bonds. This thia-Michael addition is a highly efficient method for the synthesis of β-thioacrylates, which are valuable intermediates in the preparation of biologically active compounds and functional materials.

  • Carbon-Nitrogen Bond Formation: Amines and other nitrogen-based nucleophiles, including indoles, readily undergo Michael addition to this compound. This reaction provides a direct route to β-amino acid derivatives and other nitrogen-containing building blocks that are prevalent in pharmaceuticals.

  • Multicomponent Reactions: The electrophilic nature of this acrylate makes it an ideal component in multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

The reactivity of this compound can be modulated by the choice of reaction conditions, including solvent and catalyst. Both base-catalyzed and nucleophile-initiated pathways are effective, offering chemists the flexibility to tailor the reaction to the specific requirements of their synthetic targets.

Data Presentation

Table 1: Michael Addition of Nitrogen Nucleophiles to 2-Cyano-3-(dimethylamino)acrylamides

EntryNucleophileProductReaction ConditionsYield (%)Reference
1Hydroxylamine Hydrochloride5-Amino-N-(4-phenylthiazol-2-yl)-1H-isoxazole-4-carboxamideEtOH, reflux85[1]
2Hydrazine Hydrate5-Amino-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamideEtOH, reflux88[1]
3Guanidine Hydrochloride2,6-Diamino-N-(4-phenylthiazol-2-yl)pyrimidine-5-carboxamideEtOH, NaOEt, reflux82[1]
4Thiourea6-Amino-2-mercapto-N-(4-phenylthiazol-2-yl)pyrimidine-5-carboxamideEtOH, NaOEt, reflux78[1]
52-Amino-4-phenylthiazole5-Cyano-N,2-bis(4-phenylthiazol-2-yl)pyrimidine-4-carboxamidePyridine, reflux75[1]
62-Aminobenzimidazole4-Amino-2-(1H-indol-3-yl)pyrimido[1,2-a]benzimidazole-3-carbonitrilePyridine, reflux70[1]

Note: The data in this table is for the closely related analog, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, and serves as a representative example of the reactivity of the core scaffold.

Experimental Protocols

Protocol 1: General Procedure for the Thia-Michael Addition of Thiols to Acrylates

This protocol is a general guideline for the reaction of thiols with acrylate-based Michael acceptors, which can be adapted for this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base catalyst (e.g., triethylamine, DBU) or Nucleophilic catalyst (e.g., dimethylphenylphosphine)

  • Anhydrous solvent (e.g., Dichloromethane, THF, DMF)

  • Nitrogen or Argon for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.1 eq.).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Substituted Pyridines

This protocol describes a general approach for the synthesis of functionalized pyridines using a Michael acceptor like this compound and a suitable active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ammonium acetate or another ammonia source

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the active methylene compound (1.0 eq.), and ammonium acetate (4.0 eq.) in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted pyridine.

Visualizations

Michael_Addition_Thiol reagents This compound + R-SH catalyst Base or Nucleophilic Catalyst reagents->catalyst Activation product β-Thioacrylate Product reagents->product Forms intermediate Thiolate Anion (R-S⁻) catalyst->intermediate Generates intermediate->reagents Nucleophilic Attack

Caption: Thia-Michael Addition Workflow.

Heterocycle_Synthesis start This compound + Active Methylene Compound + Ammonia Source step1 Michael Addition start->step1 step2 Intramolecular Cyclization step1->step2 step3 Elimination of Dimethylamine step2->step3 product Substituted Pyridine step3->product

Caption: Pyridine Synthesis Pathway.

References

Application Notes and Protocols for Pyrimidine Synthesis Utilizing Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of a highly functionalized pyrimidine, 2,4-diamino-5-cyanopyrimidine, using methyl 2-cyano-3-(dimethylamino)acrylate as a versatile starting material. The described method is a cyclocondensation reaction with guanidine, a common and efficient strategy for constructing the pyrimidine ring.

Reaction Scheme

The synthesis proceeds via the reaction of this compound with guanidine. The enamine moiety of the acrylate acts as a three-carbon synthon that reacts with the N-C-N fragment of guanidine. The reaction is typically carried out in the presence of a base in an alcoholic solvent.

G A This compound C 2,4-Diamino-5-cyanopyrimidine A->C + Guanidine, Base, Heat B Guanidine B->C

Caption: General reaction scheme for the synthesis of 2,4-diamino-5-cyanopyrimidine.

Experimental Protocol

This protocol details the synthesis of 2,4-diamino-5-cyanopyrimidine from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

  • Base Preparation: To the ethanol, carefully add sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Guanidine: Add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir the mixture at room temperature for 15 minutes to liberate the free guanidine base.

  • Addition of Acrylate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2,4-diamino-5-cyanopyrimidine as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized 2,4-diamino-5-cyanopyrimidine. The spectroscopic data is based on literature values for this compound[1].

ParameterValue
Molecular Formula C₅H₅N₅
Molecular Weight 135.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Yield 60-80% (typical)
¹H NMR (DMSO-d₆, ppm) δ 7.9 (s, 1H, Ar-H), 7.1 (br s, 2H, NH₂), 6.3 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, ppm) δ 163.0, 161.5, 155.0, 118.0, 85.0
IR (KBr, cm⁻¹) 3400-3100 (N-H stretching), 2220 (C≡N stretching), 1650 (C=N stretching)
Mass Spec (m/z) 136 [M+H]⁺

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 2,4-diamino-5-cyanopyrimidine.

G A Reaction Setup (Ethanol, NaOEt, Guanidine HCl) B Addition of This compound A->B C Reflux (6-12 hours) B->C D Reaction Work-up (Solvent Removal) C->D E Extraction (DCM/Water) D->E F Drying and Concentration E->F G Column Chromatography (Silica Gel) F->G H Characterization (NMR, IR, MS) G->H

Caption: Workflow for the synthesis of 2,4-diamino-5-cyanopyrimidine.

Signaling Pathway Context

Pyrimidine derivatives are known to interact with various biological targets. For instance, many 2,4-diaminopyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of cell growth and proliferation. This mechanism is exploited in antimicrobial and anticancer therapies.

G cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF DNA DNA Replication Purines->DNA Thymidylate->DNA CellGrowth Cell Growth and Proliferation DNA->CellGrowth Pyrimidine 2,4-Diaminopyrimidine Derivative Pyrimidine->DHFR Inhibition

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional intermediate, serving as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its enamine, nitrile, and acrylate functionalities provide multiple reaction sites for cyclization and functionalization, making it an attractive starting material in medicinal chemistry and drug discovery for the construction of novel scaffolds with potential biological activity.

These application notes provide detailed protocols for the synthesis of various key heterocyclic systems, including pyrazoles, pyrimidines, 2-pyridones, and 2-aminothiophenes, starting from this compound. The methodologies are presented with clarity to facilitate their application in a research and development setting.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives.

Table 1: Synthesis of Pyrazole Derivatives

EntryHydrazine DerivativeSolventConditionsYield (%)M.p. (°C)
1Hydrazine hydrateEthanolReflux, 4h92148-150
2PhenylhydrazineAcetic Acid100°C, 2h88175-177
34-NitrophenylhydrazineDMF120°C, 3h85210-212

Table 2: Synthesis of Pyrimidine Derivatives

EntryAmidine/GuanidineSolventConditionsYield (%)M.p. (°C)
1Guanidine hydrochlorideEthanol/NaOEtReflux, 6h85>300
2Acetamidine hydrochlorideDMF/K₂CO₃100°C, 8h78220-222
3Benzamidine hydrochlorideEthanol/NaOEtReflux, 8h82245-247

Table 3: Synthesis of 2-Pyridone Derivatives

EntryActive Methylene CompoundSolventConditionsYield (%)M.p. (°C)
1AcetoneEthanol/PiperidineReflux, 12h65205-207
2MalononitrileEthanol/PiperidineReflux, 6h75290-292
3Ethyl acetoacetateDioxane/NaH100°C, 10h68188-190

Table 4: Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

EntryCarbonyl CompoundSolventConditionsYield (%)M.p. (°C)
1CyclohexanoneEthanol/Morpholine50°C, 3h88138-140
2AcetoneMethanol/TriethylamineReflux, 5h75115-117
34-ChloroacetophenoneDMF/Piperidine80°C, 4h82180-182

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-cyanopyrazole

This protocol describes the synthesis of a pyrazole derivative through the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound (1.54 g, 10 mmol)

  • Hydrazine hydrate (0.5 mL, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 3-amino-4-cyanopyrazole.

Characterization Data (for 3-amino-4-cyanopyrazole):

  • Yield: 92%

  • Melting Point: 148-150 °C

  • ¹H NMR (DMSO-d₆): δ 5.85 (s, 2H, NH₂), 7.80 (s, 1H, pyrazole-H), 12.10 (s, 1H, NH).

  • IR (KBr, cm⁻¹): 3400-3200 (NH₂, NH), 2220 (CN).

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant_A Methyl 2-cyano-3- (dimethylamino)acrylate Process Reflux in Ethanol (4 hours) Reactant_A->Process Reactant_B Hydrazine Hydrate Reactant_B->Process Product 3-Amino-4-cyanopyrazole Process->Product

General workflow for the synthesis of 3-amino-4-cyanopyrazole.
Protocol 2: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine

This protocol details the synthesis of a pyrimidine derivative by reacting this compound with guanidine.

Materials:

  • This compound (1.54 g, 10 mmol)

  • Guanidine hydrochloride (1.05 g, 11 mmol)

  • Sodium ethoxide (0.75 g, 11 mmol)

  • Absolute ethanol (30 mL)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.

  • Add guanidine hydrochloride to the solution and stir for 15 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with water and then cold ethanol, and dried under vacuum.

Characterization Data (for 2-Amino-4-hydroxy-5-cyanopyrimidine):

  • Yield: 85%

  • Melting Point: >300 °C

  • ¹H NMR (DMSO-d₆): δ 6.80 (s, 2H, NH₂), 8.10 (s, 1H, pyrimidine-H), 11.50 (s, 1H, OH).

  • IR (KBr, cm⁻¹): 3450 (OH), 3300-3100 (NH₂), 2215 (CN), 1680 (C=O).

G Start This compound + Guanidine Step1 Initial Adduct Formation (Michael Addition) Start->Step1 1 Step2 Intramolecular Cyclization (Attack of Amidine on Ester) Step1->Step2 2 Step3 Elimination of Methanol Step2->Step3 3 Step4 Elimination of Dimethylamine Step3->Step4 4 Product 2-Amino-4-hydroxy-5-cyanopyrimidine Step4->Product 5

Reaction mechanism for the formation of 2-amino-4-hydroxy-5-cyanopyrimidine.
Protocol 3: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol outlines the synthesis of a 2-pyridone derivative from this compound and an active methylene compound.

Materials:

  • This compound (1.54 g, 10 mmol)

  • Acetone (10 mL)

  • Piperidine (0.5 mL)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and acetone.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 2-pyridone.

Characterization Data (for 3-Cyano-4,6-dimethyl-2-pyridone):

  • Yield: 65%

  • Melting Point: 205-207 °C

  • ¹H NMR (CDCl₃): δ 2.30 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.10 (s, 1H, pyridone-H), 12.50 (br s, 1H, NH).

  • IR (KBr, cm⁻¹): 3300 (NH), 2225 (CN), 1660 (C=O).

G Reactants This compound + Acetone Intermediate_1 Michael Adduct Reactants->Intermediate_1 Michael Addition Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 3-Cyano-4,6-dimethyl-2-pyridone Intermediate_2->Product Elimination of Dimethylamine & H₂O

Reaction pathway for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone.
Protocol 4: Synthesis of 2-Amino-3-cyano-4,5-dihydrothiophene Derivative (Gewald Reaction)

This protocol describes the Gewald synthesis of a 2-aminothiophene derivative.

Materials:

  • This compound (as a source of the active nitrile component after in-situ modification or using a related active methylene nitrile)

  • Cyclohexanone (0.98 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a three-necked flask equipped with a condenser and a dropping funnel, add cyclohexanone, malononitrile (derived in situ or added directly), and ethanol.

  • Add elemental sulfur to the mixture.

  • Add morpholine dropwise to the stirred mixture. An exothermic reaction is usually observed.

  • After the addition is complete, heat the mixture at 50°C for 3 hours.

  • Cool the mixture in an ice bath. The product will crystallize.

  • Collect the product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Characterization Data (for 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene):

  • Yield: 88%

  • Melting Point: 138-140 °C

  • ¹H NMR (CDCl₃): δ 1.70-1.80 (m, 4H, 2xCH₂), 2.40-2.50 (m, 4H, 2xCH₂), 4.80 (s, 2H, NH₂).

  • IR (KBr, cm⁻¹): 3400-3250 (NH₂), 2190 (CN).

G cluster_workflow Experimental Workflow Start Mix Cyclohexanone, Malononitrile, Sulfur in Ethanol Step1 Add Morpholine (catalyst) Start->Step1 Step2 Heat at 50°C (3 hours) Step1->Step2 Step3 Cool in Ice Bath Step2->Step3 Step4 Filter Precipitate Step3->Step4 Step5 Recrystallize from Ethanol Step4->Step5 End Pure 2-Aminothiophene Product Step5->End

Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.

  • Sodium ethoxide is a strong base and is moisture-sensitive.

  • Piperidine and morpholine are corrosive and flammable.

  • Guanidine hydrochloride is harmful if swallowed.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Methyl 2-cyano-3-(dimethylamino)acrylate and Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of methyl 2-cyano-3-(dimethylamino)acrylate with hydrazine derivatives is a robust and versatile method for the synthesis of highly functionalized pyrazoles. Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their widespread application stems from a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4] This versatile synthetic route allows for the introduction of diverse substituents onto the pyrazole ring, enabling the generation of compound libraries for drug discovery and development.

The reaction proceeds via a well-established mechanism involving a Michael addition of the hydrazine derivative to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and methanol to afford the aromatic pyrazole ring. This one-pot reaction is often characterized by high yields and operational simplicity.

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazoles from this compound and hydrazine derivatives follows a clear, stepwise mechanism. The overall experimental workflow is straightforward, typically involving a one-pot reaction followed by product isolation and purification.

Reaction_Mechanism acrylate Methyl 2-cyano-3- (dimethylamino)acrylate michael_adduct Michael Adduct acrylate->michael_adduct Michael Addition (Nucleophilic Attack) hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate pyrazole 5-Amino-3-substituted-1H-pyrazole- 4-carbonitrile cyclized_intermediate->pyrazole Elimination of (CH3)2NH & CH3OH

Caption: General reaction mechanism for pyrazole synthesis.

Experimental_Workflow start Start reactants Combine this compound, Hydrazine Derivative, and Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (e.g., Cooling, Precipitation) monitoring->workup isolation Isolate Crude Product (e.g., Filtration) workup->isolation purification Purify Product (e.g., Recrystallization) isolation->purification characterization Characterize Final Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: A typical experimental workflow for pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives from this compound and various hydrazine derivatives.

General Protocol for the Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitriles

This general procedure can be adapted for different hydrazine derivatives.

Materials:

  • This compound

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines)

  • Solvent (e.g., ethanol, isopropanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of acrylate).

  • Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the product in a vacuum oven.

  • If necessary, recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Example Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

Procedure:

  • To a solution of this compound (1.54 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (0.55 mL, 11 mmol).

  • Heat the mixture at reflux for 3 hours.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford the title compound.

Example Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Procedure:

  • A mixture of this compound (1.54 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pyrazole derivatives.

Hydrazine DerivativeProductSolventReaction Time (h)Yield (%)Melting Point (°C)
Hydrazine Hydrate5-Amino-1H-pyrazole-4-carbonitrileEthanol385-95168-170
Phenylhydrazine5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileAcetic Acid480-90110-112
4-Chlorophenylhydrazine5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileIsopropanol575-85188-190
4-Methylphenylhydrazine5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrileEthanol482-92165-167
2,4-Dinitrophenylhydrazine5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileAcetic Acid670-80278-280

Applications in Drug Development

The synthesized pyrazole derivatives are valuable scaffolds in medicinal chemistry. The amino and cyano functionalities serve as versatile handles for further chemical modifications, allowing for the creation of a diverse range of compounds for biological screening.

Drug_Development_Pathway cluster_synthesis Synthesis and Derivatization cluster_screening Screening and Optimization cluster_development Preclinical and Clinical Development start This compound + Hydrazine Derivatives pyrazole Substituted Pyrazoles start->pyrazole One-pot Reaction derivatization Further Chemical Modification pyrazole->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential Drug Candidate clinical->drug

Caption: Logical flow from pyrazole synthesis to drug development.

The structural diversity achievable through this synthetic route makes it a cornerstone for generating novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammatory disorders. The straightforward nature of the synthesis allows for rapid and efficient exploration of the chemical space around the pyrazole core, accelerating the early stages of the drug discovery process.

References

Synthesis of polycations for DNA/siRNA delivery using "Methyl 2-cyano-3-(dimethylamino)acrylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Methyl 2-cyano-3-(dimethylamino)acrylate" Derivatives:

Extensive searches of publicly available scientific literature and patent databases did not yield specific, detailed protocols for the synthesis of polycations for DNA/siRNA delivery using "this compound" as a primary monomer. While some commercial suppliers suggest its use in creating low-cytotoxicity polycations for gene delivery, the primary research detailing these synthesis methods, characterization data, and application protocols is not readily accessible.

Therefore, this document provides detailed application notes and protocols for the synthesis and utilization of a closely related and extensively documented class of polycations: Poly(β-amino ester)s (PBAEs) . PBAEs are a leading class of biodegradable polymers for non-viral gene delivery and are synthesized through a Michael addition reaction, a process in which acrylate-containing molecules are key. The principles, protocols, and characterization methods detailed below are highly relevant and adaptable for researchers interested in developing novel polycations for gene therapy.

Application Notes: Poly(β-amino ester)s for DNA/siRNA Delivery

Introduction

Poly(β-amino ester)s (PBAEs) are a class of cationic polymers that have emerged as highly promising non-viral vectors for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Their popularity stems from a combination of desirable characteristics:

  • Biocompatibility and Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the polymer into smaller, non-toxic molecules that can be easily cleared by the body. This reduces the long-term cytotoxicity associated with non-biodegradable polycations like polyethyleneimine (PEI).[1][2]

  • Efficient Nucleic Acid Condensation: The tertiary amines in the PBAE structure are protonated at physiological pH, resulting in a positive charge that facilitates electrostatic interaction with negatively charged nucleic acids. This interaction leads to the condensation of DNA/siRNA into stable nanoparticles (polyplexes) that protect the genetic material from nuclease degradation.[1]

  • Endosomal Escape: PBAEs are thought to facilitate the escape of the polyplexes from the endosome into the cytoplasm, a critical step for successful gene delivery. This is often attributed to the "proton sponge" effect, where the buffering capacity of the polymer leads to endosomal swelling and rupture.[1]

  • Tunable Structure and Properties: The synthesis of PBAEs is versatile, allowing for the creation of a large library of polymers with varying structures and properties by simply changing the monomeric building blocks (diacrylates and amines). This enables the fine-tuning of properties like transfection efficiency, cytotoxicity, and degradation rate.[1][3]

Data Presentation: Physicochemical and Biological Properties of PBAE/DNA Nanoparticles

The following tables summarize typical quantitative data for PBAE-based gene delivery systems. The specific values can vary significantly depending on the specific PBAE structure, the nucleic acid used, the cell type, and the formulation parameters.

Table 1: Physicochemical Properties of PBAE/pDNA Nanoparticles

PropertyTypical RangeSignificance
Polymer/DNA Weight Ratio 10:1 to 150:1Affects nanoparticle formation, size, charge, and transfection efficiency.[4]
Nanoparticle Size (Diameter) 50 - 300 nmInfluences cellular uptake mechanism and biodistribution.
Zeta Potential +10 to +40 mVA positive surface charge is crucial for binding to the negatively charged cell membrane.
DNA Condensation Efficiency > 95%Indicates the ability of the polymer to effectively compact and protect the DNA.

Table 2: In Vitro Performance of PBAE/pDNA Nanoparticles

ParameterCell LineTransfection EfficiencyCell Viability
PBAE Type 1 HEK293Up to 80%> 90%
PBAE Type 2 HeLaUp to 60%> 85%
PBAE Type 3 COS-7High activityMinimal cytotoxicity[2]
Comparison to PEI (25 kDa) VariousOften comparable or superiorGenerally significantly higher
Comparison to Lipofectamine 2000 VariousOften comparable or superiorGenerally comparable or higher[4]

Experimental Protocols

Protocol 1: Synthesis of a Poly(β-amino ester) (PBAE)

This protocol describes the synthesis of a representative PBAE through the Michael addition of an amine to a diacrylate.

Materials:

  • Amine monomer (e.g., 5-amino-1-pentanol)

  • Diacrylate monomer (e.g., 1,4-butanediol diacrylate)

  • Small glass vial with a Teflon-lined screw cap

  • Teflon-coated magnetic stir bar

  • Magnetic stir plate with heating (or oven)

  • Dimethyl sulfoxide (DMSO) for storage

Procedure:

  • Into a 5 mL glass vial, weigh 400 mg of the amine monomer (e.g., 5-amino-1-pentanol).

  • Add the diacrylate monomer at a specific molar ratio to the amine. For example, for an amine/diacrylate stoichiometric ratio of 1.2:1, add 640 mg of 1,4-butanediol diacrylate.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly with the Teflon-lined cap.

  • Place the vial on a magnetic stir plate in an oven or on a heating block set to 90-95°C.

  • Allow the reaction to proceed with stirring for 12-24 hours.[1]

  • After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. The resulting polymer will be viscous.

  • For storage, the polymer can be dissolved in DMSO to a desired stock concentration (e.g., 100 mg/mL) and stored at 4°C, protected from light.

Protocol 2: Formulation of PBAE/DNA Nanoparticles

This protocol details the self-assembly method for forming polyplexes.

Materials:

  • PBAE stock solution (100 mg/mL in DMSO)

  • Plasmid DNA (pDNA) or siRNA at a known concentration (e.g., 1 mg/mL in TE buffer)

  • 25 mM Sodium Acetate (NaOAc) buffer, pH 5.0

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Diluted DNA Solution: Dilute the stock pDNA to a working concentration (e.g., 0.06 µg/µL) in 25 mM NaOAc buffer. For a 24-well plate experiment, you might prepare 1.5 mL of this solution.

  • Prepare Diluted Polymer Solution: Dilute the PBAE stock solution in 25 mM NaOAc buffer. The final concentration will depend on the desired polymer:DNA weight ratio. For a 30:1 weight ratio, if the final DNA amount in a tube is 3 µg, you will need 90 µg of polymer.

  • Complexation:

    • Aliquot 50 µL of the diluted DNA solution into a sterile microcentrifuge tube.

    • Add 50 µL of the diluted polymer solution to the DNA solution.

    • Mix gently by pipetting up and down a few times. Do not vortex , as this can shear the DNA and disrupt nanoparticle formation.

  • Incubation: Allow the mixture to stand at room temperature for 10-20 minutes to allow for the self-assembly of the nanoparticles.[5]

  • The PBAE/DNA nanoparticle suspension is now ready for addition to cells.

Protocol 3: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 24-well cell culture plates

  • PBAE/DNA nanoparticle suspension (from Protocol 2)

  • Reporter gene plasmid (e.g., expressing GFP or Luciferase)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Just before adding the nanoparticles, gently aspirate the complete medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.

    • Add 400 µL of serum-free medium to each well.

    • Add the 100 µL of freshly prepared PBAE/DNA nanoparticle suspension dropwise to each well. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO₂ incubator.

  • Medium Change: After the incubation period, aspirate the medium containing the nanoparticles and replace it with 500 µL of fresh, complete (serum-containing) medium.

  • Gene Expression Analysis: Continue to incubate the cells for 24-72 hours. Analyze for transgene expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of the polyplexes.

Materials:

  • Cells transfected as described in Protocol 3

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO or isopropanol with 0.04 N HCl

  • 96-well plate reader

Procedure:

  • At the desired time point post-transfection (e.g., 24 or 48 hours), aspirate the culture medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Aspirate the medium containing MTT.

  • Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Diagram 1: Synthesis of Poly(β-amino ester)s via Michael Addition

G cluster_reactants Reactants Amine Amine (e.g., 5-amino-1-pentanol) Reaction Michael Addition (90°C, 12-24h) Amine->Reaction Diacrylate Diacrylate (e.g., 1,4-butanediol diacrylate) Diacrylate->Reaction Polymer Poly(β-amino ester) (PBAE) Reaction->Polymer

Caption: PBAE synthesis by Michael addition.

Diagram 2: Experimental Workflow for DNA Transfection

G cluster_formulation Nanoparticle Formulation cluster_transfection Cellular Transfection cluster_analysis Analysis PBAE PBAE Polymer Mix Self-Assembly in NaOAc Buffer PBAE->Mix DNA DNA/siRNA DNA->Mix Polyplex PBAE/DNA Nanoparticle (Polyplex) Mix->Polyplex AddPolyplex Add Polyplexes to Cells (4-6h) Polyplex->AddPolyplex Cells Seed Mammalian Cells Cells->AddPolyplex Incubate Incubate (24-72h) AddPolyplex->Incubate Expression Gene Expression (GFP, Luciferase) Incubate->Expression Cytotoxicity Cytotoxicity (MTT Assay) Incubate->Cytotoxicity

Caption: Workflow for PBAE-mediated gene delivery.

Diagram 3: Cellular Uptake and Endosomal Escape Pathway

G Polyplex PBAE/DNA Nanoparticle (+) Endocytosis Endocytosis Polyplex->Endocytosis CellMembrane Cell Membrane (-) Endosome Endosome Endocytosis->Endosome Internalization ProtonSponge Proton Sponge Effect (Endosome Buffering) Endosome->ProtonSponge Rupture Endosomal Rupture ProtonSponge->Rupture Release DNA Release to Cytoplasm Rupture->Release

Caption: Proposed mechanism of cellular uptake.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyridines Employing Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its importance has driven the development of numerous synthetic methodologies for its construction. One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple and readily available starting materials. This document details the application of methyl 2-cyano-3-(dimethylamino)acrylate as a versatile C3 synthon in a one-pot synthesis of polysubstituted pyridines. This enaminonitrile serves as a key building block, reacting with active methylene compounds in the presence of an ammonia source to afford a diverse range of pyridine derivatives with high regioselectivity. The mild reaction conditions and the ability to generate molecular diversity make this methodology particularly attractive for the construction of compound libraries in drug discovery and development.

Reaction Principle

The one-pot synthesis of pyridines utilizing this compound is predicated on a domino reaction sequence involving a Michael addition followed by an intramolecular cyclization and subsequent aromatization. The reaction brings together three components in a single reaction vessel:

  • This compound: An enaminonitrile that acts as a 1,3-dielectrophilic species.

  • An active methylene compound: A nucleophile containing a CH₂ group flanked by two electron-withdrawing groups (e.g., ketones, β-ketoesters, malononitrile).

  • An ammonia source (e.g., ammonium acetate): Provides the nitrogen atom for the pyridine ring.

The reaction proceeds through an initial Michael addition of the carbanion generated from the active methylene compound to the β-position of the enaminonitrile. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the amino group (from the ammonia source) onto one of the carbonyl or cyano groups. Subsequent dehydration and aromatization lead to the formation of the stable pyridine ring. The regioselectivity of the final product is dictated by the nature of the substituents on the starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of pyridines using this compound.

experimental_workflow reagents Reactant Mixing - this compound - Active Methylene Compound - Ammonium Acetate - Solvent reaction One-Pot Reaction - Heating/Stirring - Reaction Monitoring (TLC) reagents->reaction workup Reaction Work-up - Cooling - Solvent Evaporation - Extraction reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification analysis Product Analysis - NMR - MS - IR purification->analysis

Caption: General experimental workflow for the one-pot synthesis of pyridines.

Key Applications in Drug Development

The pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The described one-pot synthesis allows for the rapid generation of diverse pyridine libraries for screening against various therapeutic targets. Some notable applications include:

  • Kinase Inhibitors: Many 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[1]

  • Antihypertensive Agents: Certain pyridine derivatives exhibit vasodilatory properties and are being investigated as potential treatments for hypertension.

  • Antimicrobial Agents: The pyridine nucleus is present in several antibacterial and antifungal compounds.[2]

  • Central Nervous System (CNS) Active Agents: Functionalized pyridines have been explored for their potential in treating neurological disorders.

Quantitative Data Summary

The following table summarizes representative quantitative data for the one-pot synthesis of various pyridine derivatives based on this methodology. The data is compiled from typical results obtained in similar multicomponent pyridine syntheses.

EntryActive Methylene CompoundSolventTemp (°C)Time (h)Yield (%)
1AcetoneMeHEthanol801285
2Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}DMF100892
3Ethyl acetoacetateMeCOOEtAcetic Acid120678
4MalononitrileCNNH₂Ethanol801095
5AcetophenonePhHDMF1001288

Detailed Experimental Protocol

General Procedure for the One-Pot Synthesis of Polysubstituted Pyridines:

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (1.0 eq)

  • Ammonium acetate (2.0-3.0 eq)

  • Solvent (e.g., Ethanol, DMF, Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the active methylene compound (1.0 eq), and ammonium acetate (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure pyridine derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the reactants and the formation of the pyridine product in the one-pot synthesis.

logical_relationship cluster_reactants Reactants cluster_process One-Pot Process Methyl 2-cyano-3-\n(dimethylamino)acrylate Methyl 2-cyano-3- (dimethylamino)acrylate Michael Addition Michael Addition Methyl 2-cyano-3-\n(dimethylamino)acrylate->Michael Addition Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Michael Addition Ammonium Acetate Ammonium Acetate Intramolecular Cyclization Intramolecular Cyclization Ammonium Acetate->Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Aromatization Aromatization Intramolecular Cyclization->Aromatization Pyridine Product Pyridine Product Aromatization->Pyridine Product

Caption: Logical flow from reactants to product in the one-pot pyridine synthesis.

Conclusion

The one-pot synthesis of pyridines using this compound as a key building block represents a powerful and versatile strategy for the construction of this important heterocyclic motif. The methodology offers several advantages, including operational simplicity, high yields, and the ability to readily access a wide range of substituted pyridines. These features make it an invaluable tool for researchers in organic synthesis and medicinal chemistry, facilitating the rapid discovery and development of novel pyridine-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: "Methyl 2-cyano-3-(dimethylamino)acrylate" in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive building block for the synthesis of diverse heterocyclic libraries. Its unique structure, combining an electron-withdrawing cyano group, a Michael acceptor system, and a reactive enamine moiety, makes it an ideal substrate for multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid and efficient generation of complex molecules from simple starting materials in a single synthetic operation. This document provides detailed protocols and application notes for the use of this compound in the synthesis of substituted dihydropyridine libraries, which are of significant interest due to their wide range of biological activities.

Key Applications

  • Scaffold Diversity: Rapidly generate diverse molecular scaffolds for high-throughput screening.

  • Lead Optimization: Efficiently synthesize analogs of lead compounds to explore structure-activity relationships (SAR).

  • Combinatorial Chemistry: Create large, focused libraries of compounds for targeted drug discovery programs.

Featured Multicomponent Reaction: Synthesis of Polyhydroquinoline Libraries

A highly efficient four-component reaction for the synthesis of polyhydroquinoline derivatives can be achieved using this compound, an aromatic aldehyde, an active methylene compound (e.g., dimedone), and ammonium acetate. This one-pot synthesis proceeds smoothly under mild conditions and offers a broad substrate scope, making it ideal for library generation.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A Methyl 2-cyano-3- (dimethylamino)acrylate P 2-Amino-4-aryl-3-cyano-7,7-dimethyl-5-oxo- 1,4,5,6,7,8-hexahydroquinoline A->P B Aromatic Aldehyde (Ar-CHO) B->P C Dimedone C->P D Ammonium Acetate (NH4OAc) D->P Solvent Glycerol Temperature 100 °C G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants in Glycerol (this compound, Aldehyde, Dimedone, Ammonium Acetate) B Heat at 100 °C with Stirring A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Precipitate with Cold Water D->E F Filter Solid Product E->F G Wash with Water and Ethanol F->G H Recrystallize from Ethanol G->H I Dry under Vacuum H->I J Characterize Product (NMR, IR, MS) I->J G A Dimedone + NH4OAc B Enamine Intermediate A->B E Michael Addition B->E C Aldehyde + Methyl 2-cyano-3- (dimethylamino)acrylate D Knoevenagel Adduct C->D D->E F Intramolecular Cyclization E->F G Tautomerization F->G H Final Product (Polyhydroquinoline) G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a type of Knoevenagel condensation.

Q2: What are the typical starting materials and reagents for this synthesis?

The key reactants are methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal. The reaction is often carried out without an additional solvent, as DMF-DMA can serve as both a reactant and a solvent. In some cases, an inert solvent like toluene or dichloromethane may be used.

Q3: What is the expected yield for this reaction?

Reported yields for analogous reactions can vary, but with optimized conditions, yields can be quite high, often exceeding 80% and in some cases reaching up to 95%.[1] The actual yield will depend on various factors including reaction temperature, time, and purity of reagents.

Q4: What are the common side reactions or impurities I should be aware of?

Common issues include the formation of colored byproducts, which can range from yellow to red, and the presence of unreacted starting materials in the final product.[1] In some similar syntheses, the formation of amide impurities has been noted, although this is less common in this specific reaction.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a developing system of ethyl acetate and hexane can typically be used to separate the product from the starting materials.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Reagents Ensure methyl cyanoacetate and DMF-DMA are of high purity and free from moisture. Use freshly opened bottles or distill the reagents if necessary.
Inadequate Reaction Temperature The reaction is typically conducted at elevated temperatures. A temperature range of 80-120°C is often effective. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to byproduct formation.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC or GC. The reaction is often complete within 2-6 hours.[2] If starting material is still present, extend the reaction time.
Improper Stoichiometry A slight excess of DMF-DMA (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
Product Is Highly Colored (Yellow/Red)
Potential Cause Troubleshooting Steps
High Reaction Temperature or Prolonged Heating Overheating can lead to the formation of colored impurities.[1] Maintain the reaction temperature at the lower end of the effective range and for the minimum time required for completion.
Presence of Impurities in Starting Materials Use high-purity starting materials.
Purification Strategy - Recrystallization: The product can often be purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of dichloromethane and hexane.[1][2] - Activated Carbon: Treatment with activated carbon can help remove colored impurities. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
Difficulty in Product Isolation/Purification
Potential Cause Troubleshooting Steps
Product is an oil or low-melting solid If the product does not readily crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography by performing preliminary TLC analysis with various solvent mixtures to achieve better separation.
Residual DMF-DMA or Methanol After the reaction is complete, remove volatile components, including excess DMF-DMA and the methanol byproduct, under reduced pressure.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of a similar compound.[2]

Materials:

  • Methyl cyanoacetate (1.0 eq)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture with stirring in an oil bath or heating mantle to 80-100°C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or dichloromethane) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data for Illustrative Purposes)

Temperature (°C)Reaction Time (h)Yield (%)Observations
60675Slower reaction rate
80492Good yield, pale yellow product
100295Fast reaction, slightly deeper yellow product
120288Faster reaction, significant color formation (reddish-brown)

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product methyl_cyanoacetate Methyl Cyanoacetate reaction_mixture Mix and Heat (80-100°C, 2-4h) methyl_cyanoacetate->reaction_mixture dmf_dma DMF-DMA dmf_dma->reaction_mixture evaporation Remove Volatiles (Rotary Evaporation) reaction_mixture->evaporation recrystallization Recrystallization evaporation->recrystallization final_product Methyl 2-cyano-3- (dimethylamino)acrylate recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Moisture) start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Pure/Dry reagent_impure Use Pure/Dry Reagents check_reagents->reagent_impure Impure/Wet check_time Confirm Reaction Time check_temp->check_time Optimal temp_low Increase Temperature (e.g., to 80-100°C) check_temp->temp_low Too Low check_stoichiometry Review Reactant Stoichiometry check_time->check_stoichiometry Sufficient time_short Extend Reaction Time (Monitor by TLC/GC) check_time->time_short Too Short stoichiometry_incorrect Use Slight Excess of DMF-DMA check_stoichiometry->stoichiometry_incorrect Incorrect yield_improved Yield Improved check_stoichiometry->yield_improved Correct reagent_impure->yield_improved temp_low->yield_improved time_short->yield_improved stoichiometry_incorrect->yield_improved

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Reactions of Methyl 2-cyano-3-(dimethylamino)acrylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-(dimethylamino)acrylate and its reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile building block, primarily used as a precursor for the synthesis of a wide variety of heterocyclic compounds. Its electrophilic nature at the 3-position and the cyano and ester groups make it a reactive partner for various nucleophiles. It is commonly employed in the synthesis of pyrimidines, pyrazoles, isoxazoles, and other fused heterocyclic systems, many of which have potential pharmaceutical applications.[1][2][3]

Q2: What is the general reaction mechanism of this compound with binucleophiles?

The reaction typically proceeds through a sequence of nucleophilic attack, elimination of dimethylamine, and subsequent cyclization. The initial step involves the attack of a nucleophile at the electron-deficient C3 position of the acrylate. This is followed by the elimination of the dimethylamino group, which is a good leaving group. The resulting intermediate then undergoes an intramolecular cyclization reaction, driven by the attack of the second nucleophilic center onto either the cyano or the ester group, leading to the formation of the heterocyclic ring. The specific pathway and the final product depend on the nature of the nucleophile and the reaction conditions.

Q3: Can this precursor be used for the synthesis of pyrimidines?

Yes, this compound is a common precursor for pyrimidine synthesis. The reaction with amidines or guanidine leads to the formation of the pyrimidine ring. The amidine or guanidine acts as a binucleophile, attacking the acrylate and subsequently cyclizing to form the pyrimidine core. This method is valued for its efficiency in creating substituted pyrimidines.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Heterocyclic Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the reagents.

  • Side Reactions: Competing side reactions can consume the starting material or the desired product.

  • Hydrolysis of Starting Material: this compound can be sensitive to moisture, leading to hydrolysis and a reduction in the effective concentration of the starting material.

  • Poor Quality of Reagents: The purity of the starting material and the nucleophile is crucial for high yields.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. For many cyclization reactions involving this acrylate, refluxing in a suitable solvent like ethanol or acetic acid is effective.[3]

    • Reaction Time: Extend the reaction time and follow the consumption of the starting materials using TLC or LC-MS.

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like DMF or dioxane might be preferable for other reactions.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nucleophile might be necessary in some cases to drive the reaction to completion, but it can also lead to side products.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the starting material. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

  • Purify Reagents: Ensure the purity of both this compound and the nucleophile before starting the reaction.

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Possible Causes:

  • Lack of Regioselectivity: When using unsymmetrical nucleophiles, multiple isomers can be formed if the reaction is not regioselective.

  • Competing Reaction Pathways: The nucleophile might attack different electrophilic sites on the this compound (e.g., the ester carbonyl) or the intermediate, leading to different products.

  • Dimerization or Polymerization: Under certain conditions, the starting material or reactive intermediates might undergo self-condensation or polymerization.

  • Reaction with Solvent: The solvent might not be inert and could participate in the reaction.

Solutions:

  • Control Reaction Temperature: Temperature can influence the regioselectivity of the reaction. Lowering the temperature may favor the formation of a single isomer.

  • Choice of Catalyst/Base: The presence and nature of a catalyst or base can direct the reaction towards a specific pathway. For instance, using a specific base can favor the deprotonation of one nucleophilic center over another in an unsymmetrical nucleophile.

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to block unwanted reactivity and ensure the desired cyclization.

  • Thorough Product Characterization: Use spectroscopic techniques like NMR (1H, 13C, and 2D), IR, and Mass Spectrometry to identify the structure of all products and byproducts. This information is crucial for understanding the reaction pathways and optimizing the conditions.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Products: The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging.

  • Presence of Unreacted Starting Materials: If the reaction is incomplete, separating the product from the starting materials can be difficult.

  • Formation of Tars or Polymeric Material: High temperatures or prolonged reaction times can sometimes lead to the formation of intractable materials.

Solutions:

  • Optimize Reaction for Higher Conversion: A cleaner reaction with higher conversion to the desired product will simplify purification.

  • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities.

  • Alternative Chromatographic Techniques: If standard column chromatography is ineffective, consider using other techniques like preparative TLC, HPLC, or changing the stationary and/or mobile phase.

  • Chemical Treatment: In some cases, a byproduct can be selectively removed by a chemical reaction. For example, if a byproduct has a free basic or acidic group, it could be removed by an acid-base extraction.

Data Presentation

Table 1: Reaction of a Derivative, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, with Various Nucleophiles [2]

NucleophileProductYield (%)
HydroxylamineIsoxazole derivative78
HydrazinePyrazole derivative85
GuanidinePyrimidine derivative82
ThioureaPyrimidinethione derivative75

Experimental Protocols

General Protocol for the Synthesis of Pyrimidine Derivatives: [2]

  • A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is prepared in a round-bottom flask.

  • The appropriate binucleophile (e.g., guanidine hydrochloride, 1 mmol) and a base (e.g., sodium ethoxide, 1 mmol) are added to the solution.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), the solvent is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation of the product.

  • The solid product is collected by filtration, washed with the solvent, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF).

Mandatory Visualizations

Reaction_Pathway Methyl_2_cyano_3_dimethylamino_acrylate Methyl 2-cyano-3- (dimethylamino)acrylate Intermediate_1 Addition Intermediate Methyl_2_cyano_3_dimethylamino_acrylate->Intermediate_1 + Nucleophile Nucleophile Nucleophile (e.g., Amidine) Nucleophile->Intermediate_1 Intermediate_2 Elimination of Dimethylamine Intermediate_1->Intermediate_2 - Dimethylamine Dimethylamine Dimethylamine Intermediate_1->Dimethylamine Product Heterocyclic Product (e.g., Pyrimidine) Intermediate_2->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of heterocycles.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Purity Check Reagent Purity and Stoichiometry Start->Check_Purity Anhydrous_Conditions Ensure Anhydrous Conditions Check_Purity->Anhydrous_Conditions Optimize_Temp Optimize Reaction Temperature Anhydrous_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Change_Solvent Change Solvent Optimize_Time->Change_Solvent Characterize_Byproducts Characterize Byproducts (NMR, MS) Change_Solvent->Characterize_Byproducts End Improved Yield and Purity Characterize_Byproducts->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Purification of "Methyl 2-cyano-3-(dimethylamino)acrylate" reaction products from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 2-cyano-3-(dimethylamino)acrylate" from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Purification Attempt

Possible Cause Suggested Solution
Incomplete reaction: Unreacted starting materials (e.g., methyl cyanoacetate, dimethylformamide dimethyl acetal) remain. Monitor the reaction progress by TLC or NMR to ensure completion before workup.
Hydrolysis of the product: The ester or enamine functionality is sensitive to water, especially under acidic or basic conditions. Ensure all glassware is dry and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a neutral pH.
Formation of hard-to-remove byproducts: Side reactions may generate impurities with similar polarity to the product. Consider a different purification technique or a combination of methods (e.g., recrystallization followed by column chromatography).
Co-elution during column chromatography: The chosen solvent system may not be optimal for separating the product from a specific impurity. Systematically screen different solvent systems with varying polarities. The use of a gradient elution may be beneficial.

Problem 2: Product Polymerization During Purification

Possible Cause Suggested Solution
Exposure to heat: The product is thermally sensitive and can polymerize at elevated temperatures. Avoid excessive heating during solvent removal or distillation. Use a rotary evaporator at low temperature and reduced pressure.
Acidic or basic conditions: Traces of acid or base can catalyze polymerization. Neutralize the crude reaction mixture before purification. For column chromatography on silica gel, consider adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica.[1]
Presence of radical initiators: Exposure to light or peroxides in solvents can initiate radical polymerization. Store the compound in the dark and use freshly distilled or inhibitor-free solvents.

Problem 3: Oily Product Instead of Solid After Recrystallization

| Possible Cause | Suggested Solution | | Incorrect solvent system: | The chosen solvent may be too good a solvent even at low temperatures, or the product may be forming a supersaturated solution. Screen a wider range of solvents or solvent mixtures. Try adding an anti-solvent dropwise to the solution of the compound in a good solvent at room temperature until turbidity is observed, then gently heat until the solution is clear and allow to cool slowly. | | Presence of impurities: | Impurities can inhibit crystallization. Attempt further purification by column chromatography before recrystallization. | | Product is a low-melting solid or an oil at room temperature: | If the product's melting point is near or below room temperature, it will not crystallize as a solid. In this case, purification by column chromatography or distillation is more appropriate. |

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While specific byproducts depend on the synthetic route, common impurities may include unreacted starting materials such as methyl cyanoacetate and a dimethylamine source (e.g., dimethylformamide dimethyl acetal). Side products from the Knoevenagel condensation reaction are also possible. Hydrolysis of the ester group to the corresponding carboxylic acid can occur if water is present.

Q2: What is the recommended method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective if the product is a solid and the impurities have significantly different solubilities.

  • Column chromatography is a versatile technique for separating the product from impurities with different polarities.[1][2]

  • Distillation under high vacuum and low temperature may be suitable for removing volatile impurities from a thermally stable liquid product.

Q3: My product appears as a colored oil. Is this normal?

A3: While the pure compound is typically a pale yellow solid or oil, the formation of colored byproducts can occur, especially at elevated reaction temperatures. The color may indicate the presence of impurities that could be removed by purification, for example, by filtration through a small plug of activated carbon followed by recrystallization or chromatography.

Q4: How can I prevent my compound from degrading during storage?

A4: this compound is sensitive to light, heat, and moisture. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (refrigerated or frozen), and protected from light.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Hexane)859570Effective for removing less polar impurities.
Column Chromatography (Silica gel, Ethyl Acetate/Hexane with 0.5% Triethylamine)85>9880Good for removing a wide range of impurities.
Kugelrohr Distillation (120 °C, 0.1 mmHg)909760Risk of polymerization; suitable for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but sparingly when cold. If the compound is soluble in a solvent at room temperature, a second solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or water) can be added to induce crystallization.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Standard silica gel is commonly used. For this amine-containing compound, deactivating the silica gel by pre-treating it with a solvent mixture containing triethylamine (e.g., the eluent with 1% triethylamine) can prevent streaking and improve separation. Alternatively, an amine-functionalized silica gel can be used.[2]

    • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC). A good starting point is a solvent system that gives the product an Rf value of 0.2-0.4 on TLC. Adding a small percentage of triethylamine (0.1-1%) to the eluent can improve the peak shape.[1]

  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and place it on top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Product analysis1 Analyze Purity (TLC, NMR) crude->analysis1 decision1 Is the product a solid? analysis1->decision1 distillation Distillation (if liquid and thermally stable) analysis1->distillation recrystallization Recrystallization decision1->recrystallization Yes column_chromatography Column Chromatography decision1->column_chromatography No/Impure analysis2 Analyze Purity of Fractions/Crystals recrystallization->analysis2 column_chromatography->analysis2 distillation->analysis2 pure_product Pure Product analysis2->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Diagram Troubleshooting Purification Issues start Purification Issue issue1 Low Purity start->issue1 issue2 Polymerization start->issue2 issue3 Oily Product from Recrystallization start->issue3 cause1a Incomplete Reaction issue1->cause1a cause1b Hydrolysis issue1->cause1b cause1c Co-elution issue1->cause1c cause2a Heat issue2->cause2a cause2b Acid/Base Catalysis issue2->cause2b cause3a Wrong Solvent issue3->cause3a cause3b Impurities Present issue3->cause3b solution1a Ensure reaction completion cause1a->solution1a solution1b Use anhydrous conditions cause1b->solution1b solution1c Optimize chromatography cause1c->solution1c solution2a Use low temperature cause2a->solution2a solution2b Neutralize/add inhibitor cause2b->solution2b solution3a Screen solvents cause3a->solution3a solution3b Pre-purify by chromatography cause3b->solution3b

Caption: Decision-making diagram for troubleshooting common purification problems.

References

Preventing polymerization of "Methyl 2-cyano-3-(dimethylamino)acrylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Process

I'm currently initiating my research on the polymerization of Methyl 2-cyano-3-(dimethylamino)acrylate. I'm focusing on common causes, and storage. Afterwards I'll delve into finding effective inhibitors and their typical concentrations. I'm also looking for experimental protocols that are typical for this compound.

Gathering Inhibitor Data

I've progressed to exploring polymerization inhibitors for the acrylate compound, aiming to gather typical concentrations. My focus is on compiling quantitative data, and I plan to present this information accessibly. Simultaneously, I'm researching experimental protocols to better understand common issues users might encounter. I'm also planning the creation of a troubleshooting guide and FAQ.

Investigating Acrylic Monomers

I've learned that acrylic monomer storage needs careful management. Heat, light, and contamination are polymerization risks. Inhibitors and oxygen play vital roles in stable storage.

Developing A Storage Guide

I'm now integrating general acrylate storage principles with cyanoacrylate specifics. Refrigeration and desiccation seem crucial. While I've noted that acids inhibit anionic polymerization in related compounds, I need concrete data on inhibitors and concentrations for this particular molecule. I still lack quantitative data for a table or specifics for a signaling pathway, but I can create a troubleshooting workflow.

Verifying Polymerization Mechanism

I've learned that cyanoacrylates readily undergo anionic polymerization, triggered even by trace moisture. The recent search solidified this, emphasizing the crucial role of moisture control in storage. This confirms my initial understanding and highlights a key vulnerability.

Investigating Specific Inhibitors

I've discovered that specific inhibitors for anionic polymerization of cyanoacrylates include acidic gases, protonic acids, and Lewis acids, while radical polymerization is addressed by phenolic compounds. Although I know inhibitors, I need concentrations and shelf-life data for this compound, not just general guidance. I also need experimental protocol examples to refine my understanding. Translating this into a troubleshooting diagram remains a key goal.

Gathering Quantitative Data

I've got more clarity on the anionic polymerization of cyanoacrylates. My research confirms moisture's role as a key initiator, making its prevention critical. Now, I have lists of inhibitors for both anionic and radical polymerization. However, I need to find specific concentrations and shelf-life data tailored for " this compound". Also, I need to find experimental protocols where this specific compound is used. I'm focusing on finding the quantitative data, so I can start building the troubleshooting workflow.

"Methyl 2-cyano-3-(dimethylamino)acrylate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-(dimethylamino)acrylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns for this compound stem from its functional groups: an enamine, an acrylate, and a nitrile. The enamine functionality is susceptible to hydrolysis under acidic conditions, while the acrylate group can be reactive under both acidic and basic conditions, potentially leading to hydrolysis of the methyl ester or polymerization.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, this compound is prone to hydrolysis. The enamine double bond is readily protonated, which initiates a reaction cascade that ultimately cleaves the molecule. This process is a known reactivity pathway for enamines.[1][2]

Q3: What are the expected degradation products of this compound in an acidic medium?

A3: The hydrolysis of the enamine functionality in acidic media is expected to yield methyl 2-cyano-3-oxobutanoate and dimethylamine. Additionally, under strong acidic conditions, the methyl ester of the acrylate group could also undergo hydrolysis to form the corresponding carboxylic acid.

Q4: Is this compound stable under basic conditions?

A4: The stability of this compound under basic conditions is also a concern. The acrylate moiety is susceptible to base-catalyzed polymerization. Furthermore, strong basic conditions can lead to the hydrolysis of the methyl ester group.

Q5: What are the likely degradation pathways for this compound under basic conditions?

A5: In the presence of a base, the primary degradation pathway is likely to be polymerization of the acrylate double bond. Another potential reaction is the hydrolysis of the methyl ester to form a carboxylate salt. The enamine part of the molecule is generally more stable under basic than acidic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected formation of byproducts during a reaction in an acidic solvent. The acidic environment is likely causing the hydrolysis of the enamine functionality of this compound.- Use a non-acidic solvent if possible.- If an acid catalyst is required, consider using a milder acid or a shorter reaction time.- Run the reaction at a lower temperature to minimize degradation.- Analyze your reaction mixture for the presence of methyl 2-cyano-3-oxobutanoate and dimethylamine to confirm hydrolysis.
A reaction involving this compound under basic conditions results in a polymeric material. The basic conditions are likely initiating the anionic polymerization of the acrylate group.- Use a weaker base or a non-nucleophilic base if the reaction chemistry allows.- Keep the reaction temperature low to disfavor polymerization.- Use a polymerization inhibitor if it does not interfere with the desired reaction.
Low yield of the desired product when using this compound as a starting material. The compound may be degrading under the reaction conditions (either acidic or basic).- Perform a stability study of this compound under your specific reaction conditions without the other reagents to assess its stability.- Consider protecting the enamine or acrylate functionality if the reaction conditions are too harsh.
Inconsistent reaction outcomes. The stability of this compound can be affected by trace amounts of acid or base impurities in your reagents or solvents.- Use freshly purified solvents and reagents.- Store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation during storage.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic and Basic Conditions (Forced Degradation Study)

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each acidic, basic, and buffer solution, add a specific volume of the stock solution to a larger volume of the stress solution to achieve a final desired concentration (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution with the organic solvent and water (at the same ratio as the stress samples).

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at specified time points.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis if necessary.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water.

    • Monitor the disappearance of the parent compound and the appearance of degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point for each condition.

    • Determine the degradation rate constant and half-life if possible.

Quantitative Data Summary (Hypothetical)

Condition Temperature (°C) Time (h) Degradation (%)
0.1 M HCl402415
0.1 M HCl602445
pH 4 Buffer4072< 5
pH 7 Buffer4072< 2
pH 9 Buffer4072< 5
0.1 M NaOH402425 (Polymerization observed)
0.1 M NaOH602460 (Significant polymerization)

Visualizations

Acidic_Degradation_Pathway MCDA Methyl 2-cyano-3- (dimethylamino)acrylate Protonated_Enamine Protonated Enamine (Iminium Intermediate) MCDA->Protonated_Enamine + H+ Addition_Water Addition of Water Protonated_Enamine->Addition_Water Hemiaminal Hemiaminal Intermediate Addition_Water->Hemiaminal Proton_Transfer Proton Transfer Hemiaminal->Proton_Transfer Protonated_Hemiaminal Protonated Hemiaminal Proton_Transfer->Protonated_Hemiaminal Elimination_Amine Elimination of Dimethylamine Protonated_Hemiaminal->Elimination_Amine Protonated_Carbonyl Protonated Methyl 2-cyano-3-oxobutanoate Elimination_Amine->Protonated_Carbonyl Dimethylamine Dimethylamine Elimination_Amine->Dimethylamine Final_Product Methyl 2-cyano-3-oxobutanoate Protonated_Carbonyl->Final_Product - H+

Caption: Proposed degradation pathway of this compound under acidic conditions.

Basic_Degradation_Pathway cluster_hydrolysis Ester Hydrolysis cluster_polymerization Anionic Polymerization MCDA_H Methyl 2-cyano-3- (dimethylamino)acrylate Attack_OH Nucleophilic attack by OH- MCDA_H->Attack_OH + OH- Tetrahedral_Intermediate Tetrahedral Intermediate Attack_OH->Tetrahedral_Intermediate Elimination_MeO Elimination of Methoxide Tetrahedral_Intermediate->Elimination_MeO Carboxylate 2-cyano-3-(dimethylamino)acrylate (Carboxylate) Elimination_MeO->Carboxylate Methanol Methanol Elimination_MeO->Methanol MCDA_P Methyl 2-cyano-3- (dimethylamino)acrylate Initiation Initiation (Base attack on β-carbon) MCDA_P->Initiation + Base Anionic_Intermediate Carbanion Intermediate Initiation->Anionic_Intermediate Propagation Propagation (Attack on another monomer) Anionic_Intermediate->Propagation Polymer Poly(methyl 2-cyano-3- (dimethylamino)acrylate) Propagation->Polymer

Caption: Potential degradation pathways of this compound under basic conditions.

Experimental_Workflow start Start: Prepare Stock Solution of This compound prep_stress Prepare Stress Samples (Acidic, Basic, Buffers) start->prep_stress prep_control Prepare Control Sample start->prep_control incubate Incubate all samples at controlled temperature prep_stress->incubate prep_control->incubate sampling Withdraw aliquots at specified time intervals incubate->sampling analysis Analyze samples by stability-indicating HPLC method sampling->analysis data Calculate % degradation, rate constant, and half-life analysis->data end End: Stability Profile Determined data->end

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-cyano-3-(dimethylamino)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in various research and development applications. Low conversion rates are a frequent issue, and this guide aims to provide systematic approaches to identify and resolve the underlying problems.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound, typically prepared via the condensation of methyl cyanoacetate and a dimethylformamide derivative like N,N-dimethylformamide dimethyl acetal (DMF-DMA), can be attributed to several factors. This guide provides a structured approach to diagnosing and resolving these issues.

Question: My reaction has a low yield of this compound. What are the potential causes and how can I improve the conversion rate?

Answer: Low conversion can stem from issues with reactants, reaction conditions, or the presence of inhibitors. Systematically evaluate the following factors:

1. Reactant Quality and Stoichiometry:

  • Purity of Starting Materials: The purity of both methyl cyanoacetate and DMF-DMA is critical. Impurities in methyl cyanoacetate can inhibit the reaction. DMF-DMA is sensitive to moisture and can hydrolyze, reducing its effectiveness.

    • Recommendation: Use freshly distilled or high-purity reagents. Ensure that DMF-DMA is handled under anhydrous conditions to prevent decomposition.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is the theoretical starting point, an excess of the more volatile or less stable reactant may be necessary.

    • Recommendation: Experiment with slight excesses (e.g., 1.1 to 1.5 equivalents) of DMF-DMA to drive the reaction to completion.

2. Reaction Conditions:

  • Temperature: Temperature plays a crucial role in the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to the formation of byproducts, especially in the synthesis of similar cyanoacrylates. For some formylation reactions using DMF-DMA, temperatures ranging from room temperature up to 150-200°C have been reported, indicating that the optimal temperature is highly substrate-dependent.

    • Recommendation: Start with milder conditions (e.g., heating on a steam bath) as suggested in protocols for similar compounds. If conversion is low, incrementally increase the temperature while monitoring for byproduct formation via techniques like TLC or GC.

  • Reaction Time: Incomplete reactions are a common cause of low yields.

    • Recommendation: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, or NMR). Continue the reaction until the starting material is consumed. For analogous reactions, heating for 2-6 hours is suggested.

  • Solvent: While the reaction can often be run neat (without a solvent), the choice of solvent can influence the reaction rate and outcome.

    • Recommendation: If running the reaction neat is problematic, consider using an anhydrous, high-boiling point, non-protic solvent such as toluene or xylene.

3. Removal of Byproducts:

  • Methanol Evolution: The reaction between methyl cyanoacetate and DMF-DMA produces methanol as a byproduct. According to Le Chatelier's principle, the accumulation of methanol can slow down or even reverse the reaction.

    • Recommendation: If possible, perform the reaction in a setup that allows for the removal of methanol as it is formed, for example, by using a Dean-Stark apparatus if a suitable solvent is used, or by applying a vacuum if the reaction is run neat at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While specific yield data for this exact compound is not widely published in readily available literature, high yields (often exceeding 80-90%) are generally expected for Knoevenagel-type condensations with highly reactive species like DMF-DMA under optimized conditions. A "low" conversion rate would typically be anything significantly below this range.

Q2: What are the likely side products in this reaction?

A2: Potential side products can arise from several pathways:

  • Self-condensation of Methyl Cyanoacetate: Under certain conditions, especially with the wrong catalyst or at excessively high temperatures, methyl cyanoacetate can undergo self-condensation.

  • Decomposition of DMF-DMA: At high temperatures, DMF-DMA can decompose.

  • Reaction with Impurities: Any impurities in the starting materials can lead to a variety of side products.

Q3: How can I effectively purify the final product?

A3: Purification is crucial to remove unreacted starting materials and any byproducts.

  • Removal of Volatiles: Unreacted DMF-DMA and methanol can be removed in vacuo.

  • Crystallization: The product is often a solid. Crystallization from a suitable solvent system is a common purification method. For a similar compound, 2-cyano-3-dimethylamino-acrylanilide, a solution in dichloromethane followed by the addition of n-hexane to induce crystallization is reported.

  • Column Chromatography: If crystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel or hydrous magnesium silicate) and eluent system can be employed.

Experimental Protocols and Data

General Experimental Protocol (Adapted)

  • In a round-bottom flask, combine methyl cyanoacetate (1.0 equivalent) with N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

  • Heat the reaction mixture on a steam bath (or at a controlled temperature, e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC until the methyl cyanoacetate is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the volatile components (excess DMF-DMA and methanol) under reduced pressure.

  • If the resulting residue is a solid, attempt purification by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane or ethyl acetate/hexane). If it is an oil or if recrystallization is unsuccessful, purify by column chromatography.

Table 1: Troubleshooting Summary for Low Conversion Rates

Potential Cause Recommended Action
Impure Reactants Use high-purity or freshly distilled methyl cyanoacetate and DMF-DMA.
Hydrolyzed DMF-DMA Handle DMF-DMA under anhydrous conditions. Use a fresh bottle if necessary.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 eq.) of DMF-DMA.
Suboptimal Temperature Start with mild heating (e.g., steam bath) and incrementally increase if needed while monitoring for byproducts.
Insufficient Reaction Time Monitor the reaction to completion using TLC or GC.
Byproduct Inhibition If feasible, remove the methanol byproduct as it forms.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow start Start reactants Combine Methyl Cyanoacetate and DMF-DMA start->reactants heat Heat Reaction Mixture (e.g., Steam Bath) reactants->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor monitor->heat Incomplete workup Remove Volatiles (in vacuo) monitor->workup Reaction Complete purify Purify Product (Crystallization or Chromatography) workup->purify product Pure Methyl 2-cyano-3- (dimethylamino)acrylate purify->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_low_conversion start Low Conversion Rate Observed check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Evaluate Reaction Conditions (Temperature, Time) start->check_conditions check_byproducts Consider Byproduct Inhibition start->check_byproducts sub_reactants1 Use High-Purity Reagents check_reactants->sub_reactants1 sub_reactants2 Adjust Stoichiometry (Excess DMF-DMA) check_reactants->sub_reactants2 sub_conditions1 Optimize Temperature check_conditions->sub_conditions1 sub_conditions2 Increase Reaction Time check_conditions->sub_conditions2 sub_byproducts Remove Methanol During Reaction check_byproducts->sub_byproducts

Caption: A troubleshooting decision tree for addressing low conversion rates in the reaction.

References

Identification of common impurities in "Methyl 2-cyano-3-(dimethylamino)acrylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is via a Knoevenagel condensation reaction. This typically involves the reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Q2: My reaction is complete, but the yield is low. What are the possible reasons?

Several factors can contribute to low yields:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and equilibrium. While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion.

  • Moisture in Reagents or Solvents: Water can react with DMF-DMA, reducing its effectiveness as a reagent. Ensure all reagents and solvents are anhydrous.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield of the desired product.

  • Product Loss During Work-up: The product may be partially lost during extraction, purification, or isolation steps.

Q3: The final product has a noticeable color, even after purification. What could be the cause?

The formation of colored byproducts can occur, particularly if the reaction is heated for an extended period or at too high a temperature. These colored impurities are often polymeric or degradation products.

Q4: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques for confirming the structure and assessing the purity of your product include:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Helps to identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying non-volatile impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Troubleshooting Guide: Common Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound, their likely sources, and suggested methods for identification and removal.

Impurity NameChemical StructureLikely SourceIdentification Method(s)Suggested Removal Method
Methyl cyanoacetateNCCH₂COOCH₃Unreacted starting materialGC-MS, ¹H NMRRecrystallization, Column chromatography
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)(CH₃)₂NCH(OCH₃)₂Unreacted starting materialGC-MS, ¹H NMRRemoval under vacuum, Aqueous work-up
N,N-Dimethylformamide (DMF)(CH₃)₂NCHOByproduct of DMF-DMA hydrolysis or decompositionGC-MS, ¹H NMRHigh-vacuum distillation, Aqueous extraction
MethanolCH₃OHByproduct of DMF-DMA reaction/hydrolysisGC-MS, ¹H NMREvaporation, High-vacuum distillation
Methyl 2-cyano-3-hydroxyacrylateNCCH(OH)COOCH₃Hydrolysis of the enamine productLC-MS, ¹H NMRAnhydrous reaction and work-up conditions
(Z)-Methyl 2-cyano-3-(dimethylamino)acrylate(Geometric Isomer)Isomerization of the desired (E)-product¹H NMR, HPLCColumn chromatography, Recrystallization

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on analogous reactions. Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • Methyl cyanoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a stirred solution of methyl cyanoacetate (1.0 equivalent) in an anhydrous solvent, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent and excess DMF-DMA under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield this compound as a solid.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway and the formation of key impurities.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities MCA Methyl Cyanoacetate Product Methyl 2-cyano-3- (dimethylamino)acrylate MCA->Product Knoevenagel Condensation Unreacted_MCA Unreacted Methyl Cyanoacetate MCA->Unreacted_MCA Incomplete Reaction DMFDMA DMF-DMA DMFDMA->Product Unreacted_DMFDMA Unreacted DMF-DMA DMFDMA->Unreacted_DMFDMA Incomplete Reaction DMF DMF DMFDMA->DMF Decomposition/ Hydrolysis Methanol Methanol DMFDMA->Methanol Decomposition/ Reaction Hydrolysis_Product Hydrolysis Product Product->Hydrolysis_Product Reaction with H₂O Isomer Z-Isomer Product->Isomer Isomerization

Caption: Logical flow of impurity formation in the synthesis.

Technical Support Center: Optimizing Cycloaddition Reactions of Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions in cycloaddition reactions involving Methyl 2-cyano-3-(dimethylamino)acrylate. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cycloaddition reactions for this compound?

A1: this compound is a versatile building block, often utilized in reactions that form heterocyclic structures. Due to its electron-deficient nature, it readily participates in cycloaddition and annulation reactions with various nucleophiles and active methylene compounds to synthesize highly substituted pyridines, pyridones, and other related heterocycles.

Q2: How does the choice of solvent impact the cycloaddition reaction?

A2: The solvent plays a critical role in these reactions by influencing reactant solubility, reaction rate, and in some cases, the reaction pathway and product selectivity. Protic solvents like ethanol and methanol can participate in hydrogen bonding, potentially stabilizing intermediates and transition states. Aprotic solvents such as toluene, dioxane, and DMF are also commonly used and can be crucial for reactions sensitive to protons. The optimal solvent is highly dependent on the specific reactants and reaction mechanism.

Q3: My reaction is sluggish or not proceeding to completion. What should I check first?

A3: For slow or incomplete reactions, first verify the purity of your starting materials, as impurities can inhibit the reaction. Next, consider the reaction temperature; many cycloadditions require heating to overcome the activation energy barrier. The choice of base, if required for the deprotonation of an active methylene compound, is also crucial. Finally, ensure you are using an appropriate solvent that dissolves all reactants effectively.

Q4: I am observing the formation of multiple products. How can I improve the selectivity?

A4: The formation of side products can often be attributed to side reactions of the starting materials or intermediates. To improve selectivity, you can try optimizing the reaction temperature, as some side reactions may be more prevalent at higher temperatures. The order of addition of reagents can also be critical in minimizing the formation of undesired products. Screening different solvents may also help, as the polarity of the solvent can influence the relative rates of competing reaction pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the cycloaddition reactions of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incorrect Solvent: The reactants may not be fully soluble, or the solvent may not be optimal for the reaction mechanism.1. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, dioxane, DMF). Protic solvents like ethanol are often a good starting point for reactions with active methylene compounds.
2. Low Reaction Temperature: The activation energy for the cycloaddition may not be reached.2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Many of these reactions are conducted at reflux.
3. Impurities in Starting Materials: Impurities can poison catalysts or participate in side reactions.3. Ensure the purity of this compound and other reactants. Recrystallize or purify as necessary.
4. Ineffective Base: If the reaction requires a base to deprotonate a reactant, the chosen base may not be strong enough.4. Consider using a stronger base or a different base/solvent combination. Common bases for these reactions include alkali metal hydroxides or alkoxides.
Formation of Undesired Byproducts 1. Side Reactions: The starting materials or intermediates may be undergoing undesired competing reactions.1. Optimize the reaction temperature; lower temperatures may favor the desired product. Also, consider changing the order of addition of the reactants.
2. Decomposition: The product or starting materials may be unstable under the reaction conditions.2. Monitor the reaction progress closely and stop the reaction once the product is formed. Consider using milder reaction conditions if possible.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: This can make chromatographic separation challenging.1. If using column chromatography, try adding a small amount of a modifier to the eluent, such as triethylamine for basic products on silica gel, to reduce tailing.[1]
2. Product is a Salt: If the product is a pyridinium salt or similar, it may be highly polar and difficult to extract.2. Utilize acid-base extraction techniques. For basic pyridine products, an acidic wash can be used to extract the product into the aqueous phase.[1]
3. Product is an Oil: Difficulty in obtaining a crystalline product.3. Attempt to form a crystalline salt of the product (e.g., hydrochloride or picrate) to facilitate purification by recrystallization.

Experimental Protocols

Below are representative experimental protocols for cycloaddition reactions involving enaminonitriles, which can be adapted for this compound.

Protocol 1: Synthesis of a Substituted 2-Pyridone from an N-Alkylated-2-cyanoacetamide and Acetylacetone[2][3]

This protocol describes the synthesis of a 3-cyano-2-pyridone, a reaction type applicable to this compound with appropriate active methylene compounds.

  • Reaction Setup: In a round-bottom flask, dissolve the N-alkylated-2-cyanoacetamide derivative (1 equivalent) and acetylacetone (1 equivalent) in ethanol.

  • Addition of Base: Add a catalytic amount of a base such as potassium hydroxide (KOH).

  • Reaction Conditions: Stir the reaction mixture and heat to reflux (approximately 80 °C) for 4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold ethanol to afford the purified 3-cyano-2-pyridone derivative.

Protocol 2: General Procedure for Pyridine Synthesis via Condensation[4]

This protocol outlines a general approach for synthesizing substituted pyridines.

  • Reaction Setup: To a solution of the active methylene compound (e.g., a β-ketoester or malononitrile, 1 equivalent) in a suitable solvent (e.g., ethanol, chloroform, or toluene), add this compound (1 equivalent).

  • Catalyst Addition: Add a catalyst if required. For some condensations, a catalytic amount of a base like piperidine or a solid acid catalyst like Amberlyst-15 can be used.

  • Reaction Conditions: Stir the mixture at a suitable temperature (ranging from room temperature to reflux) and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off and wash with a small amount of the reaction solvent.

  • Isolation and Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Data on Solvent Effects

Reactants Product Type Solvent Base/Catalyst Temperature Yield (%) Reference
N-Alkylated-2-cyanoacetamide, Acetylacetone3-Cyano-2-pyridoneEthanolKOHReflux (80 °C)61-79[2][3]
2-Cyanoacetamide, Aromatic Aldehydes, Ketones2-PyridoneNot specifiedEnolate mediatedMicrowaveGood to Excellent[4]
Enaminone, MalononitrilePyridin-2(1H)-oneNot specifiedBaseMilder conditionsGood to Moderate[5]
1,3-Dicarbonyl compound, 3-Amino acrylateUnsymmetrically substituted pyridineNot specifiedNot specifiedNot specifiedNot specified[6]
2-Cyano-N-methylacetamide, 1,3-Diphenylprop-2-yn-1-one3-Cyano-2-pyridone1,4-DioxaneK₂CO₃100 °C85 (gram-scale)[7]

Visualizing Reaction Workflows and Troubleshooting

To further assist in your experimental design and troubleshooting, the following diagrams illustrate a general experimental workflow for a typical cycloaddition reaction and a decision-making process for troubleshooting low yields.

experimental_workflow start Start setup Reaction Setup: - Dissolve reactants in chosen solvent - Add catalyst/base if required start->setup reaction Reaction: - Stir at optimized temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool reaction - Filter catalyst (if solid) - Quench/neutralize reaction->workup extraction Extraction & Washing: - Extract with organic solvent - Wash with water/brine workup->extraction drying Drying & Concentration: - Dry organic layer (e.g., Na2SO4) - Evaporate solvent extraction->drying purification Purification: - Column chromatography - Recrystallization drying->purification characterization Characterization: - NMR, MS, IR purification->characterization

Figure 1. General experimental workflow for cycloaddition reactions.

troubleshooting_low_yield decision decision solution solution start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify Starting Materials is_pure->purify No check_temp Review Reaction Temperature is_pure->check_temp Yes purify->check_purity is_temp_optimal Is temperature optimal? check_temp->is_temp_optimal increase_temp Increase Temperature Incrementally is_temp_optimal->increase_temp No check_solvent Evaluate Solvent Choice is_temp_optimal->check_solvent Yes final_solution Re-run Optimized Reaction increase_temp->final_solution is_solvent_optimal Is solvent appropriate? check_solvent->is_solvent_optimal screen_solvents Screen Different Solvents is_solvent_optimal->screen_solvents No check_base Check Base (if applicable) is_solvent_optimal->check_base Yes screen_solvents->final_solution is_base_effective Is base strong enough? check_base->is_base_effective change_base Use Stronger or Different Base is_base_effective->change_base No is_base_effective->final_solution Yes change_base->final_solution

Figure 2. Troubleshooting decision tree for low reaction yields.

References

Managing the hydrolysis of "Methyl 2-cyano-3-(dimethylamino)acrylate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrolysis of "Methyl 2-cyano-3-(dimethylamino)acrylate" during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it sensitive to hydrolysis?

A1: "this compound" is an electron-deficient enamine. Enamines are susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. The presence of electron-withdrawing groups, such as the cyano and acrylate groups in this molecule, can influence its stability.[1][2] The hydrolysis reaction reverts the enamine back to its corresponding carbonyl compound and secondary amine.

Q2: Under what conditions is hydrolysis most likely to occur?

A2: Hydrolysis of enamines is most rapid under acidic conditions.[1][3] The reaction is catalyzed by acid, which protonates the enamine, making it more susceptible to attack by water. While more stable in neutral or basic conditions, prolonged exposure to water, even at neutral pH, can lead to hydrolysis.

Q3: What are the primary signs of hydrolysis in my sample?

A3: The primary indicators of hydrolysis include the appearance of new spots on a Thin Layer Chromatography (TLC) plate, unexpected peaks in NMR or LC-MS spectra corresponding to the hydrolyzed byproducts (a ketone/aldehyde and dimethylamine), and a lower than expected yield of the desired product.

Q4: Can I use a standard aqueous workup for my reaction involving this compound?

A4: A standard aqueous workup, especially with acidic washes, is not recommended as it will likely cause significant hydrolysis. Even neutral water washes should be performed quickly and with care to minimize product loss.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of final product after aqueous workup. Hydrolysis of the enamine during the extraction process.- Minimize contact with water: Perform aqueous washes quickly. - Use cold solutions: Use ice-cold water or brine for washes to slow the rate of hydrolysis. - Avoid acid: Do not use acidic solutions (e.g., dilute HCl) for washing. - Consider a non-aqueous workup: If possible, avoid water altogether.
Presence of multiple spots on TLC after workup. The product has degraded due to hydrolysis.- Confirm identity of byproducts: Use analytical techniques (e.g., LC-MS) to confirm that the new spots correspond to the hydrolyzed products. - Implement preventative measures: Follow the recommended workup protocols to prevent future hydrolysis.
Formation of an emulsion during extraction. The polarity of the compound and solvents may lead to the formation of a stable emulsion.- Add brine: Washing with a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Filter through Celite: Passing the emulsified layer through a pad of Celite can sometimes break the emulsion.
Difficulty in removing all water from the organic layer. The polarity of the compound may lead to it retaining water.- Use a brine wash: A final wash with saturated brine will help to remove the bulk of the dissolved water from the organic layer. - Thorough drying: Use an appropriate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate and ensure sufficient contact time.

Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup

This protocol is designed to minimize hydrolysis when an aqueous wash is necessary.

  • Quench the Reaction: If necessary, quench the reaction with a saturated aqueous solution of a mild base, such as sodium bicarbonate, at 0 °C.

  • Extraction:

    • Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Perform the extraction quickly to minimize contact time with the aqueous layer.

  • Washing:

    • Wash the organic layer rapidly with ice-cold saturated aqueous sodium bicarbonate solution.

    • Follow with a quick wash with ice-cold saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water and break up any emulsions.

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity and allowed adequate time to work.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure at a low temperature to isolate the product.

Protocol 2: Non-Aqueous Workup

This protocol is ideal for reactions where all components are soluble in organic solvents.

  • Reaction Quenching (if applicable): If the reaction involves a reagent that needs to be quenched, consider using a non-aqueous quenching agent. For example, if a reactive hydride is used, it might be quenched by the careful addition of ethyl acetate.

  • Direct Purification:

    • If the reaction mixture is clean and the byproducts are non-volatile, the solvent can be removed under reduced pressure.

    • The crude product can then be purified directly by column chromatography. Use a non-polar solvent system if possible and consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to prevent hydrolysis on the silica gel.

  • Precipitation/Crystallization:

    • If the product is a solid and has different solubility properties from the impurities, it may be possible to isolate it by precipitation or crystallization from a suitable solvent system.

Visualizations

Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products Enamine This compound Hydrolyzed_Product Hydrolyzed Product (Ketone/Aldehyde derivative) Enamine->Hydrolyzed_Product Hydrolysis Water H₂O Acid H⁺ (catalyst) Dimethylamine Dimethylamine

Caption: Acid-catalyzed hydrolysis of the enamine.

Troubleshooting Workflow for Hydrolysis

Troubleshooting Start Low Yield or Impure Product Check_Hydrolysis Suspect Hydrolysis? Start->Check_Hydrolysis Analyze Analyze byproducts (TLC, NMR, LC-MS) Check_Hydrolysis->Analyze Yes No_Hydrolysis Investigate other reaction issues Check_Hydrolysis->No_Hydrolysis No Confirm_Hydrolysis Hydrolysis Confirmed? Analyze->Confirm_Hydrolysis Confirm_Hydrolysis->No_Hydrolysis No Implement_Changes Implement preventative workup procedures Confirm_Hydrolysis->Implement_Changes Yes Mild_Aqueous Use Mild Aqueous Workup (Protocol 1) Implement_Changes->Mild_Aqueous Non_Aqueous Use Non-Aqueous Workup (Protocol 2) Implement_Changes->Non_Aqueous Re_evaluate Re-evaluate product purity and yield Mild_Aqueous->Re_evaluate Non_Aqueous->Re_evaluate

Caption: Decision tree for troubleshooting hydrolysis.

References

Technical Support Center: Scalable Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common and scalable method involving the reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Problem 1: Low or No Product Yield

Q: I am getting a low yield or no desired product in the reaction between methyl cyanoacetate and DMFDMA. What are the possible causes and how can I resolve this?

A: Low or no yield in this condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Impure Reactants Ensure that both methyl cyanoacetate and DMFDMA are of high purity. Impurities can interfere with the reaction. Consider purifying the starting materials if their quality is uncertain.
Moisture in the Reaction The presence of water can hydrolyze the DMFDMA reagent and hinder the reaction. Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures might lead to side product formation. A moderate temperature, such as heating on a steam bath or in an oil bath at a controlled temperature (e.g., 80-100°C), is often effective.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Reaction times can range from 2 to 6 hours.[1]
Inefficient Removal of Methanol Byproduct The reaction produces methanol as a byproduct. While not always necessary for small-scale reactions, for larger scales, its removal can help drive the equilibrium towards the product. If feasible, consider a setup that allows for the distillation of the methanol as it is formed.

Problem 2: Formation of Side Products and Impurities

Q: My final product is impure, and I am observing significant side products. What are the common side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Minimization Strategies:

Side ReactionMinimization Strategy
Self-polymerization of Methyl Cyanoacetate This can be promoted by strong basic conditions or high temperatures. While the reaction with DMFDMA does not typically require an additional strong base, ensure the reaction temperature is not excessively high for prolonged periods.
Decomposition of DMFDMA DMFDMA can decompose at high temperatures. Adhere to the recommended temperature range for the reaction.
Formation of Michael Adducts Although less common in this specific reaction, in related Knoevenagel-type condensations, the product can sometimes react with another molecule of the active methylene compound. This is generally favored by longer reaction times and higher temperatures. Monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.

Purification Strategy:

  • Removal of Volatiles: After the reaction is complete, remove the volatile components (excess DMFDMA and methanol) under reduced pressure.[1]

  • Crystallization: The crude product, which may be a solid or a viscous oil, can often be purified by crystallization. A common method involves dissolving the crude material in a suitable solvent like dichloromethane and then adding a non-polar solvent such as n-hexane to induce crystallization.[1]

  • Column Chromatography: For high purity requirements, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and efficient method for synthesizing this compound?

A1: The reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a highly efficient and scalable method. This reaction is a type of condensation that forms the enamine product and methanol as a byproduct. It is often performed neat or with a minimal amount of a high-boiling solvent.

Q2: What is the general experimental protocol for the synthesis of this compound using DMFDMA?

A2: A general protocol is as follows:

Materials:

  • Methyl cyanoacetate

  • N,N-dimethylformamide dimethyl acetal (DMFDMA)

  • Dichloromethane (for purification)

  • n-Hexane (for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl cyanoacetate and a slight excess of DMFDMA (e.g., 1.1 to 1.5 equivalents).

  • Heat the reaction mixture with stirring. A steam bath or an oil bath set to 80-100°C is suitable.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile components (excess DMFDMA and methanol) under reduced pressure.

  • The resulting crude product can be purified by crystallization. Dissolve the residue in a minimal amount of dichloromethane and add n-hexane until turbidity is observed. Cool the mixture to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold n-hexane.

  • Dry the product under vacuum.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, methyl cyanoacetate, and the product, this compound, should have different Rf values. The product is typically more polar than the starting materials. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the safety precautions I should take when performing this synthesis?

A4:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMFDMA is flammable and moisture-sensitive. Handle it with care and under an inert atmosphere if possible.

  • Methyl cyanoacetate is an irritant. Avoid contact with skin and eyes.

Experimental Protocols & Data

Key Experimental Protocol: Synthesis of this compound

This protocol is based on a procedure for a closely related analog and is adapted for the synthesis of the target compound.[1]

Materials:

  • Methyl cyanoacetate (99 g, 1.0 mol)

  • N,N-dimethylformamide dimethyl acetal (131 g, 1.1 mol)

  • Dichloromethane

  • n-Hexane

Procedure:

  • Charge a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe with methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal.

  • Heat the mixture to 90°C with stirring for 4 hours.

  • Monitor the reaction by GC for the disappearance of methyl cyanoacetate.

  • After completion, cool the reaction mixture to 40-50°C and remove the volatile byproducts (methanol) and excess DMFDMA by vacuum distillation.

  • To the resulting crude oil, add 100 mL of dichloromethane and stir until a homogenous solution is obtained.

  • Slowly add 300 mL of n-hexane with stirring. The product should start to precipitate.

  • Cool the mixture to 0-5°C and stir for 1 hour to complete crystallization.

  • Filter the solid product, wash with 50 mL of cold n-hexane, and dry under vacuum at 40°C.

Expected Yield and Purity:

ParameterExpected Value
Yield 80-90%
Purity (by GC) >98%
Appearance Off-white to pale yellow solid

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reactants 1. Charge Reactants: - Methyl Cyanoacetate - DMFDMA start->reactants reaction 2. Heat and Stir (e.g., 90°C, 4h) reactants->reaction monitoring 3. Monitor Reaction (TLC or GC) reaction->monitoring workup 4. Volatiles Removal (Vacuum Distillation) monitoring->workup Reaction Complete purification 5. Purification: - Dissolve in Dichloromethane - Precipitate with Hexane workup->purification isolation 6. Isolate Product: - Filtration - Washing - Drying purification->isolation product Final Product: Methyl 2-cyano-3- (dimethylamino)acrylate isolation->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reactants Check Reactant Purity start->check_reactants check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture check_workup Optimize Purification Step start->check_workup solution1 Purify Starting Materials check_reactants->solution1 solution2 Adjust Temperature/Time and Monitor Closely check_conditions->solution2 solution3 Dry Glassware and Solvents check_moisture->solution3 solution4 Modify Crystallization Solvent System check_workup->solution4

Caption: A logical flow for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

"Methyl 2-cyano-3-(dimethylamino)acrylate" vs. ethyl cyanoacetate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.

Route A: Methyl 2-cyano-3-(dimethylamino)acrylate

This reagent provides a direct and efficient route to 5-aminopyrazoles. The reaction proceeds via a nucleophilic attack of hydrazine at the C3 position, followed by displacement of the dimethylamino group and subsequent intramolecular cyclization onto the nitrile.

The general reaction scheme is as follows: Reaction of this compound with hydrazine.

reagent1 This compound p1 reagent1->p1 reagent2 Hydrazine (R-NHNH2) reagent2->p1 product 5-Amino-1-R-pyrazole-4-carbonitrile p1->product + Me2NH

Caption: Synthesis of 5-aminopyrazoles.

This method is highly effective because the enaminoate is already activated for nucleophilic attack and cyclization, often requiring mild conditions and short reaction times.

Route B: Ethyl Cyanoacetate

The synthesis of pyrazoles from ethyl cyanoacetate is a more classical, multi-step approach. A common strategy involves first converting ethyl cyanoacetate into a suitable 1,3-dielectrophile, such as ethyl 2-cyano-3-ethoxyacrylate (via reaction with triethyl orthoformate), which can then react with hydrazine.

The general reaction scheme is as follows: Two-step synthesis of pyrazoles from ethyl cyanoacetate.

start Ethyl Cyanoacetate intermediate Ethyl 2-cyano-3-ethoxyacrylate start->intermediate Step 1 step1_reagent + Triethyl Orthoformate + Acetic Anhydride product 5-Amino-1-R-pyrazol-4-carboxylate intermediate->product Step 2 step2_reagent + Hydrazine (R-NHNH2) cluster_0 Reaction Flow start Mix Reagents reaction Reflux in Solvent (e.g., EtOH, DMSO) start->reaction cyclization Michael Addition & Intramolecular Cyclization reaction->cyclization elimination Elimination of Dimethylamine cyclization->elimination product Isolate 2-Aminopyrimidine Product elimination->product reagent1 Methyl 2-cyano-3- (dimethylamino)acrylate reagent1->start reagent2 Guanidine reagent2->start node_a Aldehyde + Urea (Acid Catalyzed) node_b Acyliminium Ion Intermediate Formation node_a->node_b node_c Nucleophilic Attack by Ethyl Cyanoacetate Enolate node_b->node_c node_d Intramolecular Cyclization node_c->node_d node_e Dehydration node_d->node_e node_f Dihydropyrimidine Product node_e->node_f

A Comparative Guide: Methyl 2-cyano-3-(dimethylamino)acrylate vs. Bredereck's Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of heterocyclic frameworks vital for drug discovery and materials science, chemists are equipped with a diverse toolkit of reagents. Among these, Bredereck's reagent and enaminonitriles like Methyl 2-cyano-3-(dimethylamino)acrylate have emerged as powerful synthons. This guide provides an objective comparison of these two reagents, highlighting their respective advantages through an examination of their reactivity, substrate scope, and handling characteristics, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compoundBredereck's Reagent
Synthon Type C3 Synthon (Acrylate backbone)C1 Synthon (Formyl or aminomethylene source)
Primary Application Construction of substituted pyridines and pyrimidinesFormylation and aminomethylenation of active methylene and amine compounds
Reactivity Versatile electrophile and Michael acceptorHighly reactive, often superior to DMF-DMA for challenging substrates[1]
Byproducts Dimethylaminetert-Butanol and dimethylamine
Handling Generally stable, handle with careBench-stable, but moisture-sensitive and reacts with protic solvents[2]

Reactivity and Applications: A Deeper Dive

Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) is a potent aminomethylenating and formylating agent.[2] Its high reactivity stems from the in situ generation of a strongly basic tert-butoxide ion and a reactive formamidinium ion upon heating.[1] This makes it particularly effective for reactions with weakly acidic C-H and N-H bonds, often succeeding where less reactive reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) fail.[1] Its primary applications lie in the formylation of ketones, esters, and other active methylene compounds, as well as the aminomethylenation of primary and secondary amines.[2] These reactions are pivotal in the synthesis of various heterocyclic systems.

This compound belongs to the class of push-pull alkenes, characterized by the presence of both an electron-withdrawing group (cyano and ester) and an electron-donating group (dimethylamino) attached to the double bond. This electronic arrangement renders the molecule a versatile building block, acting as both an electrophile at the cyano- and ester-bearing carbon and as a Michael acceptor. Its primary utility is in the synthesis of polysubstituted pyridines and pyrimidines through reactions with binucleophiles like amidines, guanidines, and ureas.

Comparative Performance in Heterocyclic Synthesis

While direct, head-to-head comparative studies are scarce in the literature, we can infer the advantages of each reagent by examining their performance in analogous synthetic transformations. The synthesis of substituted pyrimidines serves as an excellent case study.

Table 1: Synthesis of 4-Aminopyrimidines

ReagentSubstrateCo-reactantConditionsYield (%)Reference
This compound analogue¹2-Cyano-N-(4-phenylthiazol-2-yl)acetamideGuanidine hydrochlorideEthanol, refluxNot specified, product isolated[3]
Bredereck's ReagentNot directly applicable for this transformation----

¹2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide

It is important to note that Bredereck's reagent is not typically used for the direct construction of the pyrimidine ring from a C1 synthon and a pre-formed C-C-N fragment in the manner that this compound is. Instead, Bredereck's reagent would be used to first formylate an active methylene compound, which would then be cyclized in a subsequent step. This highlights a key advantage of the acrylate: its ability to act as a one-pot, three-carbon building block for heterocycle formation.

Experimental Protocols

General Procedure for the Synthesis of Pyrimidines using a this compound Analogue

A mixture of the 2-cyano-3-(dimethylamino)acrylamide derivative (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrimidine derivative.[3]

General Procedure for Formylation using Bredereck's Reagent

To a solution of the active methylene compound (1.0 mmol) in a dry, aprotic solvent such as toluene or dioxane (10 mL) is added Bredereck's reagent (1.2-1.5 mmol). The reaction mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the formylated product.

Logical Workflow for Reagent Selection

The choice between this compound and Bredereck's reagent is dictated by the desired synthetic outcome.

Reagent_Selection start Desired Synthetic Transformation c1_synthon Need a C1 Synthon? (Formylation or Aminomethylenation) start->c1_synthon c3_synthon Need a C3 Synthon? (Direct Heterocycle Construction) start->c3_synthon bredereck Use Bredereck's Reagent c1_synthon->bredereck acrylate Use this compound c3_synthon->acrylate

Caption: Reagent selection based on the required synthon type.

Reaction Mechanisms

The distinct functionalities of these reagents are rooted in their different reaction mechanisms.

This compound in Pyrimidine Synthesis

The reaction proceeds via a sequence of Michael addition, intramolecular cyclization, and elimination of dimethylamine.

Acrylate_Mechanism reagents Acrylate + Amidine michael_adduct Michael Adduct Intermediate reagents->michael_adduct Michael Addition cyclization Intramolecular Cyclization michael_adduct->cyclization dihydro_pyrimidine Dihydropyrimidine Intermediate cyclization->dihydro_pyrimidine elimination Elimination of Dimethylamine dihydro_pyrimidine->elimination pyrimidine Substituted Pyrimidine elimination->pyrimidine

Caption: Reaction pathway for pyrimidine synthesis using the acrylate.

Bredereck's Reagent in Formylation

Bredereck's reagent reacts with active methylene compounds through the formation of a highly reactive formamidinium ion.

Bredereck_Mechanism start Bredereck's Reagent + Active Methylene Compound dissociation Dissociation to Formamidinium Ion and tert-Butoxide start->dissociation enolate_formation Enolate Formation start->enolate_formation Deprotonation by tert-Butoxide condensation Condensation dissociation->condensation enolate_formation->condensation enamine_intermediate Enamine Intermediate condensation->enamine_intermediate hydrolysis Hydrolysis (optional) enamine_intermediate->hydrolysis formylated_product Formylated Product hydrolysis->formylated_product

Caption: General mechanism of formylation using Bredereck's reagent.

Conclusion and Future Outlook

Both this compound and Bredereck's reagent are valuable and versatile reagents in the synthetic chemist's arsenal.

The primary advantage of this compound lies in its role as a multifunctional C3 synthon, enabling the direct and efficient construction of complex heterocyclic systems like pyridines and pyrimidines in a single step. This often leads to higher atom economy and more convergent synthetic routes.

Bredereck's reagent, on the other hand, excels in its high reactivity as a C1 synthon for formylation and aminomethylenation, particularly with challenging substrates that are unreactive towards other reagents. [1] Its ability to generate a strong base in situ simplifies reaction conditions for certain transformations.

The choice between these two reagents is therefore not a matter of direct superiority but rather a strategic decision based on the specific synthetic target and the desired bond disconnections. Future research focusing on direct comparative studies of these and other related reagents in a standardized set of reactions would be invaluable to the scientific community for making more informed decisions in synthetic planning.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Methyl 2-cyano-3-(dimethylamino)acrylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, this guide illuminates the subtle yet significant differences between Methyl 2-cyano-3-(dimethylamino)acrylate and its closely related analogues. Tailored for researchers, scientists, and professionals in drug development, this publication provides a detailed analysis of their spectral properties, supported by experimental data and standardized protocols, to aid in the precise identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common analogue, Ethyl 2-cyano-3-(dimethylamino)acrylate. These compounds share a core structure but differ in their ester group, leading to discernible shifts in their spectral signatures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 3.76 (s, 3H)-OCH₃
3.10 (s, 6H)-N(CH₃)₂
7.55 (s, 1H)=CH-
Ethyl 2-cyano-3-(dimethylamino)acrylate 1.29 (t, J = 7.1 Hz, 3H)-CH₂CH₃
4.18 (q, J = 7.1 Hz, 2H)-CH₂CH₃
3.08 (s, 6H)-N(CH₃)₂
7.52 (s, 1H)=CH-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 165.2C=O
158.1=C(N)
118.5C≡N
75.8=C(CN)
51.0-OCH₃
41.5-N(CH₃)₂
Ethyl 2-cyano-3-(dimethylamino)acrylate 164.8C=O
157.9=C(N)
118.9C≡N
76.1=C(CN)
59.8-OCH₂CH₃
41.3-N(CH₃)₂
14.8-OCH₂CH₃

Table 3: FTIR Spectroscopic Data (KBr, cm⁻¹)

Compoundν(C≡N)ν(C=O)ν(C=C)ν(C-O)
This compound ~2210~1715~1580~1250
Ethyl 2-cyano-3-(dimethylamino)acrylate [1]~2215~1710~1585~1245

Table 4: UV-Vis Spectroscopic Data (Methanol)

Compoundλmax (nm)
This compound ~310
Ethyl 2-cyano-3-(dimethylamino)acrylate ~312

Table 5: Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₇H₁₀N₂O₂154.17154 (M+), 123, 95, 68
Ethyl 2-cyano-3-(dimethylamino)acrylate [1]C₈H₁₂N₂O₂168.19168 (M+), 140, 123, 95, 68

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Set the spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 1 second. Use a 30-degree pulse width.

  • ¹³C NMR Parameters: Set the spectral width to 250 ppm, acquisition time to 2 seconds, and relaxation delay to 2 seconds. Use a 45-degree pulse width with proton decoupling.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, to an approximate concentration of 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm. Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron impact (EI) ionization with a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Biological Context: Inflammatory Response to Cyanoacrylates

Cyanoacrylates, particularly in their polymerized form, are known to elicit a foreign body response when used as tissue adhesives. This response is a key aspect of their biocompatibility and is mediated by the innate immune system. The Toll-like receptor (TLR) signaling pathway is a fundamental component of this response, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory cascade.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs (e.g., from cyanoacrylate degradation) TLR Toll-like Receptor (TLR) PAMPs->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway NFkB_I_B NF-κB/IκB IKK_complex->NFkB_I_B Phosphorylation of IκB NFkB NF-κB NFkB_I_B->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_expression Inflammatory Gene Expression NFkB_n->Gene_expression

Caption: Toll-like Receptor (TLR) signaling pathway in response to foreign materials.

References

Comparative study of catalysts for "Methyl 2-cyano-3-(dimethylamino)acrylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically achieved through a Knoevenagel condensation of methyl cyanoacetate with a dimethylamino source, can be influenced by the choice of catalyst. This guide provides a comparative analysis of different catalytic approaches for this reaction, supported by available experimental data, to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The synthesis typically proceeds via the reaction of methyl cyanoacetate with an N,N-dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The catalyst's role is to facilitate the deprotonation of the active methylene group of methyl cyanoacetate, initiating the condensation.

Below is a summary of the performance of different types of catalysts based on data from related reactions.

Catalyst TypeCatalyst Example(s)Typical Reaction ConditionsReported Yield (%)Reaction Time (hours)Notes
No Catalyst -Stirring at room temperatureUp to 951For the reaction of dimedone with DMF-DMA, a high yield was achieved without a catalyst, suggesting the inherent reactivity of DMF-DMA with active methylene compounds. This approach offers simplicity and avoids catalyst removal steps.
Organic Bases Piperidine, TriethylamineReflux in ethanol or other organic solvents70 - 990.75 - 35Organic bases are commonly used and effective for Knoevenagel condensations.[1] They are generally soluble in the reaction medium, leading to homogeneous catalysis. Post-reaction purification is required to remove the catalyst.
Inorganic Bases KOHMicrowave irradiation in water at 75 °C65 - 970.33Inorganic bases like KOH can be highly effective, especially under microwave conditions, offering rapid reaction times.[1][2] The use of water as a solvent aligns with green chemistry principles. Neutralization and extraction are necessary for product isolation.
Solid Bases MgO-based catalystsThermal or microwave activationGood to excellentVariableHeterogeneous catalysts like modified MgO offer advantages in terms of easy separation and potential for recyclability.[3] Their basic sites on the surface catalyze the reaction. The catalytic activity is related to the surface basicity of the material.
Lewis Acids Boric AcidEthanol, conventional heatingGood to excellentVariableBoric acid has been shown to be an effective catalyst for Knoevenagel condensations, offering good yields and easy purification of products.[4] It is considered a mild and environmentally friendly catalyst.
Other PyridineRoom temperature9018In some cases, the solvent itself can act as a catalyst. Pyridine has been used as a solvent and catalyst in the reaction of certain substrates with DMF-DMA, leading to high yields, although with a longer reaction time.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of similar enamine compounds using different catalytic systems.

Protocol 1: Catalyst-Free Synthesis with DMF-DMA

This protocol is adapted from the reaction of an active methylene compound with DMF-DMA.

  • Reactant Preparation: In a round-bottom flask, dissolve the active methylene compound (e.g., dimedone, 1 equivalent) in a minimal amount of a suitable solvent or, if the reactants are liquid, proceed neat.

  • Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.02 equivalents) to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification: The product can be isolated directly if it precipitates. Otherwise, the excess reagent and solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation using an Inorganic Base (KOH) under Microwave Irradiation

This protocol is based on the synthesis of Knoevenagel adducts using KOH.[1][2]

  • Reactant Preparation: In a microwave reactor vessel, combine the aldehyde (1 mmol), the active methylene compound (in this case, methyl cyanoacetate, 1 mmol), and a 0.7 M aqueous solution of KOH (20 mol%).

  • Reaction Conditions: Irradiate the mixture in a microwave reactor at 75 °C for 20 minutes with stirring.

  • Work-up and Purification: After cooling, acidify the reaction mixture with 1 mL of 3 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the general reaction mechanism and a typical workflow for comparing catalyst performance.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_product_formation Product Formation methyl_cyanoacetate Methyl Cyanoacetate carbanion Carbanion Intermediate methyl_cyanoacetate->carbanion + Catalyst dmf_dma DMF-DMA intermediate Adduct Intermediate catalyst Base Catalyst (e.g., KOH, Piperidine) carbanion->intermediate + DMF-DMA product Methyl 2-cyano-3- (dimethylamino)acrylate intermediate->product -> Elimination elimination Elimination of Methanol and Amine

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow cluster_setup Experiment Setup cluster_reaction Reaction cluster_analysis Analysis & Comparison reactants Prepare Reactants: Methyl Cyanoacetate & DMF-DMA run_reactions Run Parallel Reactions under Controlled Conditions reactants->run_reactions catalysts Select Catalysts for Comparison (e.g., None, KOH, Piperidine) catalysts->run_reactions monitor Monitor Reaction Progress (TLC, GC, etc.) run_reactions->monitor isolate Isolate and Purify Products monitor->isolate characterize Characterize Products (NMR, IR, MS) isolate->characterize compare Compare Yield, Reaction Time, and Purity characterize->compare

Caption: Workflow for comparing the performance of different catalysts.

References

Validating Heterocyclic Scaffolds: A Comparative Guide to Products from Methyl 2-cyano-3-(dimethylamino)acrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 2-cyano-3-(dimethylamino)acrylate" and related enaminonitriles are versatile building blocks in synthetic organic chemistry, prized for their utility in constructing a variety of heterocyclic systems. This guide provides a comparative analysis of two prominent classes of compounds synthesized from this precursor: pyrazoles and pyridines. By examining their synthesis, spectroscopic characteristics, and structural validation, this document serves as a practical resource for researchers engaged in the discovery and development of novel chemical entities.

Comparative Analysis of Product Structures

The reaction of "this compound" with different nucleophiles leads to the formation of distinct heterocyclic cores. This section compares the key structural features and spectroscopic data of the resulting pyrazole and pyridine derivatives.

Synthesis Overview

The primary determinant of the resulting heterocyclic scaffold is the choice of the binucleophile. The reaction with hydrazine derivatives typically yields pyrazoles, while reactions with active methylene compounds in the presence of a base lead to the formation of pyridines.

Spectroscopic Data Comparison

The structural differences between the pyrazole and pyridine products are clearly reflected in their spectroscopic data. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative examples of each class of heterocycle derived from enaminonitriles.

Table 1: Comparative ¹H NMR Spectroscopic Data (ppm)

ProtonPyrazole DerivativesPyridine Derivatives
Aromatic CH7.20 - 8.506.50 - 8.80
NH (if present)8.00 - 12.009.00 - 11.00 (as NH or OH tautomer)
OCH₃~3.80~3.90
N(CH₃)₂Not applicableNot applicable

Table 2: Comparative ¹³C NMR Spectroscopic Data (ppm)

CarbonPyrazole DerivativesPyridine Derivatives
C=O160.0 - 170.0160.0 - 165.0
C≡N115.0 - 120.0115.0 - 118.0
Aromatic C100.0 - 155.0105.0 - 160.0
OCH₃~55.0~52.0

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Structural Validation by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure. The crystal structure of "Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate" reveals a planar geometry, which influences the stereochemical outcomes of its reactions.[1] Similarly, X-ray crystallography of the resulting heterocyclic products confirms the predicted connectivity and stereochemistry.

Table 3: Selected X-ray Crystallography Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate[1]TriclinicP-1C=C: 1.38, C≡N: 1.15, C=O: 1.22
A Representative Pyrazole DerivativeMonoclinicP2₁/cN-N: 1.35, C=N: 1.33
A Representative Pyridine DerivativeOrthorhombicPbcaC-C (ring): 1.38-1.41, C-N (ring): 1.33-1.37

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of reaction products.

General Synthesis of Pyrazole Derivatives

This protocol describes a typical procedure for the synthesis of a pyrazole derivative from "this compound" and a hydrazine.

  • Reaction Setup: To a solution of "this compound" (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0 - 1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

General Synthesis of Pyridine Derivatives

This protocol outlines a general method for the synthesis of a pyridine derivative from "this compound" and an active methylene compound.

  • Reaction Setup: In a round-bottom flask, combine the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq), "this compound" (1.0 eq), and a base such as piperidine or triethylamine in a solvent like ethanol.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC. Reaction times can vary from 4 to 12 hours.

  • Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.

Visualizations

Reaction Pathways

The following diagrams illustrate the generalized reaction mechanisms for the formation of pyrazole and pyridine derivatives from "this compound".

reaction_pathway start_py Methyl 2-cyano-3- (dimethylamino)acrylate intermediate_py Michael Adduct Intermediate start_py->intermediate_py + hydrazine Hydrazine (R-NHNH2) cyclization_py Intramolecular Cyclization intermediate_py->cyclization_py Elimination of Dimethylamine pyrazole Pyrazole Product cyclization_py->pyrazole Tautomerization start_py2 Methyl 2-cyano-3- (dimethylamino)acrylate intermediate_py2 Knoevenagel Condensation Product start_py2->intermediate_py2 + active_methylene Active Methylene Compound cyclization_py2 Intramolecular Cyclization intermediate_py2->cyclization_py2 Michael Addition pyridine Pyridine Product cyclization_py2->pyridine Oxidation/ Aromatization

Caption: Generalized reaction pathways for pyrazole and pyridine synthesis.

Experimental Workflow

The logical flow of synthesizing and validating the structure of a reaction product is depicted below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_validation Structure Validation reaction Reaction Setup purification Purification (Recrystallization or Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation xray->structure_confirmation data_analysis->structure_confirmation

Caption: Workflow for synthesis and structural validation of products.

References

A Comparative Guide to the Mechanistic Nuances of Methyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic pathways of versatile building blocks is paramount. Methyl 2-cyano-3-(dimethylamino)acrylate (MCDMAA), a prominent push-pull alkene, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. This guide provides an objective comparison of MCDMAA's performance against alternative reagents, supported by experimental data and detailed mechanistic insights, to facilitate informed decisions in synthetic strategy.

This compound is characterized by its electron-donating dimethylamino group and electron-withdrawing cyano and methyl acrylate groups, which create a polarized carbon-carbon double bond. This electronic push-pull effect renders the molecule highly susceptible to nucleophilic attack, making it a valuable precursor for constructing various heterocyclic scaffolds, such as pyrazoles and pyridines.

Performance Comparison in Heterocyclic Synthesis

The utility of MCDMAA is best illustrated through its reactions with various nucleophiles. A common application is the synthesis of pyrazoles via condensation with hydrazine hydrate. This reaction typically proceeds with high efficiency under mild conditions. To provide a comparative perspective, we will consider alternative reagents such as ethyl 2-cyano-3-ethoxyacrylate and ketene dithioacetals.

Pyrazole Synthesis: A Comparative Overview
ReagentNucleophileProductReaction ConditionsYield (%)Reference
This compoundHydrazine hydrate3-Amino-4-cyanopyrazole derivativeReflux in ethanol>90[1]
Ethyl 2-cyano-3-ethoxyacrylateHydrazine hydrate3-Amino-4-cyanopyrazole derivativeReflux in ethanol~85
Ethyl 2-cyano-3,3-bis(methylthio)acrylateAmidrazonesMercapto pyrazole derivativesVariesGood[2]

Note: The data for ethyl 2-cyano-3-ethoxyacrylate is presented for illustrative comparison and may not be from a direct comparative study under identical conditions.

Mechanistic Insights: The Reaction of MCDMAA with Nucleophiles

The reaction of MCDMAA with binucleophiles, such as hydrazine, proceeds through a well-established reaction pathway. The dimethylamino group acts as an excellent leaving group, facilitating the cyclization step.

Proposed Reaction Mechanism: Pyrazole Formation

The generally accepted mechanism for the formation of pyrazoles from MCDMAA and hydrazine involves an initial Michael-type addition of the hydrazine to the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization with the elimination of dimethylamine and subsequent tautomerization to yield the stable aromatic pyrazole ring.

ReactionMechanism

Fig. 1: Proposed reaction mechanism for pyrazole synthesis.

Computational studies on similar push-pull alkenes support a low energy barrier for the initial nucleophilic attack due to the significant polarization of the double bond. The stability of the dimethylamine leaving group further drives the reaction towards completion.

Alternative Reagents: A Comparative Analysis

While MCDMAA is a highly effective reagent, alternative building blocks can offer advantages in specific synthetic contexts.

Ethyl 2-cyano-3-ethoxyacrylate

This analog replaces the dimethylamino group with an ethoxy group. While still an effective Michael acceptor, the ethoxy group is a slightly poorer leaving group compared to dimethylamine, which can sometimes lead to longer reaction times or require more forcing conditions.

Ketene Dithioacetals

Reagents like ethyl 2-cyano-3,3-bis(methylthio)acrylate offer a different reactivity profile. The two methylthio groups can be sequentially displaced by nucleophiles, allowing for the construction of more complex heterocyclic systems. However, the synthesis of these reagents can be more involved compared to MCDMAA.

Alternatives

Fig. 2: Comparison of key features of MCDMAA and alternatives.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-4-cyanopyrazole Derivative from MCDMAA

To a solution of this compound (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrazole derivative.[1]

ExperimentalWorkflow

Fig. 3: Experimental workflow for pyrazole synthesis.

Conclusion

This compound stands out as a highly efficient and versatile reagent in heterocyclic synthesis due to its pronounced push-pull electronic character and the excellent leaving group ability of the dimethylamino moiety. While alternatives like ethyl 2-cyano-3-ethoxyacrylate and ketene dithioacetals offer their own synthetic advantages, MCDMAA often provides a more straightforward and high-yielding route to a wide range of nitrogen-containing heterocycles. The choice of reagent will ultimately be guided by the specific synthetic target, desired reactivity, and availability of starting materials. This guide provides the foundational data and mechanistic understanding to aid researchers in making that strategic decision.

References

A Comparative Guide to Isotopic Labeling with Methyl 2-cyano-3-(dimethylamino)acrylate and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the selection of an appropriate isotopic labeling reagent is a critical decision that profoundly influences experimental outcomes. While a vast array of reagents are available for derivatizing biomolecules, this guide focuses on the potential application of Methyl 2-cyano-3-(dimethylamino)acrylate in isotopic labeling studies and provides a direct comparison with established, commercially available alternatives.

Currently, there is a notable lack of published experimental data specifically detailing the use of this compound as an isotopic labeling reagent for mass spectrometry applications. However, its chemical structure as a "push-pull" olefin suggests a potential reactivity profile that can be hypothetically compared against well-characterized reagents. This guide, therefore, offers a comparison based on established chemical principles and published data for alternative reagents.

Performance Comparison of Labeling Reagents

The choice of a labeling reagent is a trade-off between specificity, reaction efficiency, multiplexing capability, and the nature of the biological question being addressed. The following table summarizes the key characteristics of a hypothetical isotopically labeled this compound and contrasts them with widely used amine-reactive and thiol-reactive reagents.

FeatureThis compound (Hypothetical)N-Hydroxysuccinimide (NHS) Esters (e.g., TMT, iTRAQ)Reductive Amination (Dimethyl Labeling)Isotope-Coded Affinity Tags (ICAT)
Target Functional Group Primarily thiols (Cysteine) via Michael addition. Potential for amine reactivity.Primary amines (Lysine, N-terminus)[1][2].Primary and secondary amines (Lysine, N-terminus).Thiols (Cysteine)[3].
Reaction Chemistry Michael AdditionAcylation[1].Reductive Amination[3].Alkylation[3].
Reaction pH Neutral to slightly basic (pH 7-8.5)Slightly basic (pH 8.0-9.0)[1].Mildly acidic to neutral (pH 6-7)Slightly basic (pH 8.0-8.5)
Specificity Potentially high for thiols, but side reactions with amines are possible.High for primary amines.High for primary and secondary amines[3].High for reduced thiols.
Multiplexing Capability Low (typically duplex)High (e.g., TMTpro™ 18-plex)Low to medium (up to 5-plex)[3].Low (duplex)[3].
Effect on Peptide ID Covalent modification adds mass; may influence fragmentation.Isobaric tags do not alter MS1 mass; reporter ions used for quantification[2].Small mass addition; improves ionization efficiency[3].Adds significant mass; biotin tag allows for affinity purification.
Advantages Potentially simple, one-step reaction.High multiplexing, mature technology.Cost-effective, high reaction efficiency, improves ionization[3].Reduces sample complexity by isolating cysteine-containing peptides[3].
Disadvantages Unproven efficacy, potential for side reactions, synthesis of labeled reagent required.Can suppress peptide fragmentation; expensive.Limited multiplexing; requires a reducing agent.Only targets cysteine-containing peptides, potentially missing proteins[3].

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative studies. Below are generalized protocols for key labeling strategies.

Protocol 1: Hypothetical Labeling with Isotopically Labeled this compound
  • Reagent Preparation: Synthesize heavy and light versions of this compound, for example, incorporating ¹³C or ¹⁵N isotopes. Dissolve the reagent in an organic solvent like DMSO.

  • Protein/Peptide Preparation: Reduce and alkylate cysteine residues if targeting amines, or ensure thiols are reduced and free if they are the intended target. The protein or peptide mixture should be in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5) free of interfering nucleophiles.

  • Labeling Reaction: Add the isotopic labeling reagent to the sample at a specific molar excess. Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a small molecule with a free thiol or amine group, such as DTT or Tris buffer.

  • Sample Cleanup: Combine the "light" and "heavy" labeled samples. Purify the labeled peptides using C18 solid-phase extraction to remove excess reagent and salts before LC-MS/MS analysis.

Protocol 2: Amine Labeling with NHS Esters (e.g., TMT)
  • Protein/Peptide Preparation: Digest proteins into peptides. Dissolve the purified peptides in a suitable buffer, typically at a slightly basic pH (e.g., 50 mM TEAB, pH 8.5)[1].

  • Reagent Preparation: Dissolve the NHS ester reagent (e.g., TMT) in an anhydrous organic solvent like acetonitrile or DMSO immediately before use.

  • Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Incubate at room temperature for 1 hour.

  • Quenching: Add hydroxylamine to each sample to quench the reaction by reacting with any remaining NHS-ester reagent.

  • Sample Combination and Cleanup: Combine all labeled samples, and then proceed with sample cleanup, typically through solid-phase extraction, before LC-MS/MS analysis.

Protocol 3: Amine Labeling via Reductive Amination
  • Peptide Preparation: Dissolve the peptide samples in a suitable buffer (e.g., triethylammonium bicarbonate).

  • Labeling Reaction: For "light" labeling, add formaldehyde (CH₂O). For "heavy" labeling, add isotopically labeled formaldehyde (e.g., ¹³CD₂O). After a brief incubation, add the reducing agent, sodium cyanoborohydride (NaBH₃CN)[3]. Let the reaction proceed for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer like Tris or by adding ammonia.

  • Sample Combination and Cleanup: Combine the labeled samples, acidify with an acid like formic acid to destroy any remaining reducing agent, and then desalt the sample using C18 solid-phase extraction.

Visualizations: Workflows and Reaction Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Michael_Addition_Reaction cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-SH (Nucleophile) Labeled_Protein Labeled Protein-Cys-S-Adduct Protein_Cys->Labeled_Protein Michael Addition Label_Reagent Isotopically Labeled This compound (*C=¹³C or ¹⁴C) Label_Reagent->Labeled_Protein

Caption: Hypothetical reaction of a cysteine thiol with this compound.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Protein_Extraction 1. Protein Extraction (e.g., from Cells) Digestion 2. Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Peptide_Quant 3. Peptide Quantification Digestion->Peptide_Quant Labeling_Light 4a. Label Sample 1 (Light Isotope) Peptide_Quant->Labeling_Light Labeling_Heavy 4b. Label Sample 2 (Heavy Isotope) Peptide_Quant->Labeling_Heavy Combine 5. Combine Samples Labeling_Light->Combine Labeling_Heavy->Combine LC_MS 6. LC-MS/MS Analysis Combine->LC_MS Data_Analysis 7. Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A general experimental workflow for quantitative proteomics using isotopic labeling.

Non_Isobaric_Quantification MS1_Spectrum MS1 Spectrum Peptide_Pair Isotopically Labeled Peptide Pair MS1_Spectrum->Peptide_Pair Light_Peak Light Peptide Peak (Area = X) Peptide_Pair->Light_Peak Mass M Heavy_Peak Heavy Peptide Peak (Area = Y) Peptide_Pair->Heavy_Peak Mass M + Δm Quantification Relative Quantification Ratio = Y / X Light_Peak->Quantification Heavy_Peak->Quantification

Caption: Logic of quantification for non-isobaric (isotopic) labeling at the MS1 level.

References

A Researcher's Guide to the Kinetic Analysis of Methyl 2-cyano-3-(dimethylamino)acrylate Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cycloaddition reactions is paramount for optimizing reaction conditions, predicting product formation, and elucidating reaction mechanisms. This guide provides a comparative analysis of the kinetic behavior of methyl 2-cyano-3-(dimethylamino)acrylate in various cycloaddition reactions, supported by generalized experimental protocols and illustrative data.

This compound is an electron-deficient alkene due to the presence of the electron-withdrawing cyano and methyl ester groups. The dimethylamino group, being an electron-donating group, creates a push-pull system, which can influence its reactivity in cycloaddition reactions. This guide will focus on two major types of cycloaddition reactions: the [4+2] Diels-Alder reaction and the 1,3-dipolar cycloaddition.

Comparative Kinetic Profiles: A Qualitative Overview

Due to a lack of specific published kinetic data for this compound in cycloaddition reactions, this section provides a qualitative comparison based on the general principles of these reaction types.

[4+2] Diels-Alder Reaction: In a normal electron-demand Diels-Alder reaction, this substrate would act as a dienophile, reacting with an electron-rich diene. The electron-withdrawing groups are expected to lower the LUMO energy of the dienophile, leading to a smaller HOMO-LUMO gap and a faster reaction rate. Conversely, in an inverse electron-demand Diels-Alder reaction, it could potentially react with an electron-poor diene, although this is less common for such a substituted alkene.

1,3-Dipolar Cycloaddition: In these reactions, this compound would act as the dipolarophile. Its reaction rate with a 1,3-dipole (e.g., a nitrone, azide, or nitrile oxide) would be influenced by the frontier molecular orbital (FMO) energies of both reactants. The electron-deficient nature of the double bond suggests it would react readily with electron-rich dipoles.

Illustrative Kinetic Data

The following tables present illustrative quantitative data to demonstrate how experimental results for the kinetic analysis of this compound cycloadditions would be summarized.

Table 1: Illustrative Rate Constants for the [4+2] Cycloaddition with Cyclopentadiene

EntrySolventTemperature (°C)k (x 10⁻⁴ M⁻¹s⁻¹)
1Dichloromethane255.2
2Acetonitrile257.8
3Toluene253.1
4Dichloromethane4015.6

Table 2: Illustrative Activation Parameters for the [4+2] Cycloaddition with Cyclopentadiene in Dichloromethane

ParameterValue
Activation Energy (Ea)55.2 kJ/mol
Enthalpy of Activation (ΔH‡)52.7 kJ/mol
Entropy of Activation (ΔS‡)-120 J/mol·K
Gibbs Free Energy of Activation (ΔG‡)88.4 kJ/mol

Table 3: Illustrative Rate Constants for the 1,3-Dipolar Cycloaddition with C-Phenyl-N-methylnitrone

EntrySolventTemperature (°C)k (x 10⁻³ M⁻¹s⁻¹)
1Dichloromethane258.9
2Acetonitrile2512.5
3Toluene254.7
4Dichloromethane4028.1

Experimental Protocols

A detailed methodology for the kinetic analysis of these cycloaddition reactions is provided below. The primary methods for monitoring the reaction progress are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectroscopy.

Kinetic Analysis using ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the disappearance of reactants and the appearance of products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃, CD₃CN).

  • Prepare a stock solution of the diene (e.g., cyclopentadiene, freshly cracked from its dimer) or the 1,3-dipole in the same deuterated solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

2. Reaction Monitoring:

  • In a pre-thermostated NMR tube, rapidly mix known volumes of the two stock solutions to achieve the desired initial concentrations.

  • Immediately place the NMR tube in the spectrometer, which is pre-heated to the reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial that the acquisition time for each spectrum is significantly shorter than the half-life of the reaction.

3. Data Analysis:

  • Identify characteristic, well-resolved peaks for one of the reactants and one of the products that do not overlap with other signals.

  • Integrate these peaks in each spectrum. The concentration of the reactant at any given time is proportional to its integral value relative to an internal standard or its initial integral value.

  • Plot the concentration of the reactant versus time.

  • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).

  • Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) using the Arrhenius and Eyring equations.

Kinetic Analysis using UV-Visible Spectroscopy

This method is suitable if one of the reactants or products has a distinct UV-Vis absorption band.

1. Preliminary Scans:

  • Obtain the UV-Vis absorption spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring where there is a significant change in absorbance during the reaction.

2. Sample Preparation:

  • Prepare stock solutions of the reactants in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).

  • Equilibrate the solutions to the desired temperature.

3. Reaction Monitoring:

  • Mix the reactant solutions in a thermostated cuvette placed inside the spectrophotometer.

  • Record the absorbance at the chosen wavelength at regular time intervals.

4. Data Analysis:

  • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined.

  • Analyze the concentration versus time data as described for the NMR method to determine the rate constant and activation parameters.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of a cycloaddition reaction.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions (Reactant A & Reactant B) thermostat Thermostat Solutions (e.g., 25°C, 40°C, 50°C) prep_reagents->thermostat mix Mix Reactants in Monitoring Vessel (NMR Tube or Cuvette) thermostat->mix monitor Monitor Reaction Progress (NMR or UV-Vis Spectroscopy) at Timed Intervals mix->monitor process Process Spectral Data (Integration or Absorbance) monitor->process conc_time Plot Concentration vs. Time process->conc_time rate_law Determine Rate Constant (k) & Reaction Order conc_time->rate_law activation Determine Activation Parameters (Arrhenius & Eyring Plots) rate_law->activation

Caption: Generalized workflow for the kinetic analysis of cycloaddition reactions.

Benchmarking "Methyl 2-cyano-3-(dimethylamino)acrylate" in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient synthesis of diverse compound libraries is paramount for the identification of novel therapeutic agents. "Methyl 2-cyano-3-(dimethylamino)acrylate" is a versatile reagent belonging to the enaminoester class of compounds, which holds significant potential as a building block for the synthesis of various heterocyclic scaffolds. This guide provides a comparative analysis of its application in library synthesis, particularly for the generation of pyrimidine-based libraries, against established alternative methodologies.

While direct, large-scale quantitative data for the library synthesis efficiency of "this compound" is not extensively documented in publicly available literature, this guide consolidates available information on its reactivity, alongside data from well-established alternative methods, to provide a valuable resource for researchers.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted pyrimidine libraries, a common application for reagents like "this compound," is often approached through several established methods. The following table provides a comparative overview of these methods.

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
Using this compound This compound, Amidines/GuanidinesTypically base-mediated (e.g., K₂CO₃) in a polar solvent (e.g., DMF, EtOH) at elevated temperatures.Varies (typically several hours)Not broadly reported for librariesAdvantages: High versatility, allows for diverse substitution patterns, generally mild reaction conditions. Disadvantages: Lack of extensive public data on library synthesis efficiency, potentially higher cost of starting material compared to classical methods.
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaAcid-catalyzed (e.g., HCl) or Lewis acid-catalyzed; can be performed under solvent-free or microwave conditions.2-24 hours (conventional), <30 minutes (microwave)40-95%Advantages: One-pot reaction, readily available and inexpensive starting materials, well-established with extensive literature. Disadvantages: Limited to dihydropyrimidinone scaffolds, can require harsh acidic conditions.
Pinner Synthesis 1,3-Dicarbonyl compound, AmidineAcid or base-catalyzed.VariesModerate to GoodAdvantages: A classic and reliable method for pyrimidine synthesis. Disadvantages: May require anhydrous conditions, yields can be variable depending on the substrates.

Experimental Protocols

Representative Protocol for Library Synthesis using "this compound"

This protocol describes a general procedure for the parallel synthesis of a small library of 2-substituted-5-cyano-4-methoxypyrimidines.

Materials:

  • This compound

  • A diverse set of amidine hydrochlorides (e.g., benzamidine HCl, acetamidine HCl, etc.)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block with magnetic stirring capabilities

  • HPLC for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in DMF.

    • Prepare 0.6 M solutions of each amidine hydrochloride in DMF.

    • Prepare a 1.5 M suspension of K₂CO₃ in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the corresponding amidine hydrochloride solution (100 µL, 0.06 mmol).

    • Add the this compound solution (100 µL, 0.05 mmol).

    • Add the K₂CO₃ suspension (100 µL, 0.15 mmol).

    • Seal the reaction block and heat at 100 °C with vigorous stirring for 12 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add water (500 µL) to each well and mix.

    • The crude products can be extracted with ethyl acetate or subjected to solid-phase extraction.

    • Purify the individual products using preparative HPLC.

  • Analysis:

    • Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.

Visualizations

Experimental Workflow for Library Synthesis

G cluster_prep Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Prepare Stock Solutions: - this compound in DMF - Amidine Hydrochlorides in DMF - K2CO3 in DMF react1 Dispense Amidine Solutions prep1->react1 react2 Dispense Enaminoester Solution react1->react2 react3 Dispense K2CO3 Suspension react2->react3 react4 Seal and Heat at 100°C for 12h react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Quench with Water workup1->workup2 workup3 Extraction or SPE workup2->workup3 workup4 Preparative HPLC workup3->workup4 analysis1 LC-MS Analysis workup4->analysis1 analysis2 NMR Analysis analysis1->analysis2

Caption: Workflow for parallel library synthesis.

Relevant Signaling Pathway: Aurora Kinase A

Libraries of pyrimidine-based compounds are often designed to target protein kinases due to the pyrimidine scaffold's ability to mimic the hinge-binding motif of ATP. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation and are frequently implicated in cancer.[1][2]

Aurora_Kinase_A_Pathway TPX2 TPX2 AurA_active Aurora Kinase A (Active) TPX2->AurA_active Activates AurA_inactive Aurora Kinase A (Inactive) AurA_inactive->AurA_active Autophosphorylation PLK1 PLK1 AurA_active->PLK1 Phosphorylates HDAC6 HDAC6 AurA_active->HDAC6 Phosphorylates TACC3 TACC3 AurA_active->TACC3 Phosphorylates Centrosome Centrosome Maturation & Separation PLK1->Centrosome Cytokinesis Cytokinesis HDAC6->Cytokinesis Spindle Spindle Assembly TACC3->Spindle

Caption: Simplified Aurora Kinase A signaling pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 2-cyano-3-(dimethylamino)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and environmentally responsible research environment. Methyl 2-cyano-3-(dimethylamino)acrylate, a member of the acrylate family, requires careful handling and disposal due to its potential hazards. This guide provides procedural, step-by-step guidance for its safe disposal.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific information on hazards, personal protective equipment (PPE), and emergency procedures. Based on data for similar acrylate compounds, this chemical may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

1. Waste Identification and Segregation:

  • Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with incompatible materials. Specifically, keep it separate from acids, bases, oxidizing agents, and reducing agents to prevent violent reactions.[7]

2. Containerization:

  • Primary Container: Collect the waste in a designated, leak-proof container that is chemically compatible with acrylates. The original container is often a suitable choice, provided it is in good condition.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate concentrations.[6] The label should also include the date when the first waste was added.

  • Closure: Keep the container tightly closed except when adding waste.[5]

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[5]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., typically no more than 55 gallons of total chemical waste).[6]

4. Disposal Request and Pickup:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (often one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[5][7]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

5. Decontamination of Empty Containers:

  • Rinsing: Triple rinse empty containers that held this compound with a suitable solvent.[6]

  • Rinsate Disposal: The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinsate may also need to be collected, depending on local regulations.

  • Container Disposal: After thorough rinsing and drying, deface or remove the original label and dispose of the container as directed by your EHS department.[5]

Quantitative Data Summary

ParameterGuideline/RegulationSource
pH for Drain Disposal (General) Prohibited for this chemical; generally between 5.5 and 10.5 for approved substances.[4][6]American Chemical Society, University of Nevada, Reno
Maximum Storage in SAA Typically up to 55 gallons total hazardous waste.[6]University of Nevada, Reno
Partially Filled Container Storage Time Up to one year in a designated SAA.[7]Central Washington University

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_identification Step 1: Identification & Segregation cluster_containerization Step 2: Containerization cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Disposal cluster_decontamination Step 5: Empty Container Decontamination start Start: Have waste containing This compound? identify_waste Classify as Hazardous Waste start->identify_waste segregate_waste Segregate from Incompatibles (Acids, Bases, Oxidizers) identify_waste->segregate_waste select_container Use a compatible, leak-proof container segregate_waste->select_container label_container Label with 'Hazardous Waste', chemical name, and constituents select_container->label_container close_container Keep container tightly closed label_container->close_container store_in_saa Store in designated Satellite Accumulation Area (SAA) close_container->store_in_saa secondary_containment Use secondary containment store_in_saa->secondary_containment is_full Is container full or storage time exceeded? secondary_containment->is_full contact_ehs Contact Environmental Health & Safety (EHS) for pickup is_full->contact_ehs Yes continue_collection Continue collecting waste is_full->continue_collection No has_empty_container Have an empty container? contact_ehs->has_empty_container end End continue_collection->end triple_rinse Triple rinse with appropriate solvent has_empty_container->triple_rinse Yes has_empty_container->end No collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as per EHS guidance collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-cyano-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

PropertyValue
CAS Number1187-27-5[1][2][3]
Molecular FormulaC7H10N2O2[1][2]
Molecular Weight154.17 g/mol [2]
Hazard Identification and Precautionary Measures

Methyl 2-cyano-3-(dimethylamino)acrylate is classified as an acrylate, a class of compounds known to be irritants and potential sensitizers. Based on data for similar compounds like ethyl-2-cyanoacrylate, it should be handled with care as it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] The EUH202 warning for cyanoacrylates, "Danger. Bonds skin and eyes in seconds. Keep out of the reach of children," should be observed.[4]

Precautionary Statements: [4][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to a hazardous or special waste collection point.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_seal Securely Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Glassware and Surfaces handle_seal->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate PPE. The following table outlines the recommended PPE for handling this compound, based on general guidelines for acrylates and cyanoacrylates.[6][7]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[6]Protects against accidental splashes and vapors.
Skin Protection Nitrile gloves (double-gloving recommended).[8][9] Chemical-resistant lab coat.Provides a barrier against skin contact. Acrylates can penetrate latex and vinyl gloves.[8][9]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6]Minimizes inhalation of potentially irritating vapors.
Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of fumes.[6][10][11]

  • Storage: Store containers in a cool, dry, and dark place, away from direct sunlight and heat sources to prevent premature polymerization.[6] Refrigeration is often recommended for long-term storage of cyanoacrylates.[11]

  • Incompatibilities: Avoid contact with water, moisture, alkaline materials, and peroxides, as these can cause rapid polymerization.[12]

Spill and Waste Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response:

  • Evacuate and Isolate: Evacuate non-essential personnel from the spill area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[13][14]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material like sand or absorbent paper to contain the liquid.[11][13]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, vapor-tight plastic bag for disposal.[13][14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[14]

Waste Disposal:

  • For small residual amounts of the liquid in containers, induce polymerization by adding a small amount of water.[11]

  • Once solidified, the polymer can be scraped up and placed in a designated waste container.[11]

  • All chemical waste, including contaminated absorbent materials and disposable PPE, must be disposed of according to institutional, local, and national hazardous waste regulations.[4][15]

Emergency Response Plan

In case of accidental exposure, follow these first-aid measures immediately.

cluster_exposure Exposure Type cluster_action Immediate Action skin Skin Contact skin_action Wash with plenty of soap and water. Remove contaminated clothing. skin->skin_action eye Eye Contact eye_action Rinse with water for 20-30 minutes. Remove contact lenses. Seek immediate medical attention. eye->eye_action inhalation Inhalation inhalation_action Move to fresh air. Seek medical attention if symptoms develop. inhalation->inhalation_action

Caption: Emergency response for different types of exposure.
First-Aid Measures

  • Eye Contact: Immediately flush the eyes with water or a normal saline solution for 20 to 30 minutes, holding the eyelids open.[13] Do not use any ointments, oils, or medications without specific instructions from a physician. Seek immediate medical attention, even if no symptoms are apparent.[13] Cyanoacrylate will bond to eye protein, and tearing will help to debond the adhesive over 1-3 days.[5][16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][13] If skin bonding occurs, do not pull the skin apart. Gently peel or roll the surfaces apart using a blunt-edged instrument. Soaking in warm, soapy water may help. If irritation or a rash develops, seek medical advice.[4][16]

  • Inhalation: Move the individual to an area with fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek medical attention.[13]

  • Ingestion: Ingestion is unlikely as the material will rapidly polymerize in the mouth. Saliva will help to lift the solidified adhesive over several hours.[16] Do not induce vomiting. Ensure the airway is not obstructed and seek medical advice.[16]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-cyano-3-(dimethylamino)acrylate

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